molecular formula C12H14O3 B562683 Ethyl 2-Oxo-4-phenylbutyrate-d5 CAS No. 1189911-53-2

Ethyl 2-Oxo-4-phenylbutyrate-d5

Cat. No.: B562683
CAS No.: 1189911-53-2
M. Wt: 211.27 g/mol
InChI Key: STPXIOGYOLJXMZ-DKFMXDSJSA-N
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Description

Ethyl 2-Oxo-4-phenylbutyrate-d5, also known as this compound, is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 211.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPXIOGYOLJXMZ-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C(=O)OCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747770
Record name Ethyl 2-oxo-4-(~2~H_5_)phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189911-53-2
Record name Ethyl 2-oxo-4-(~2~H_5_)phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Ethyl 2-Oxo-4-phenylbutyrate-d5

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-Oxo-4-phenylbutyrate-d5 Chemical Properties Content Type: Technical Monograph / Application Guide Audience: Pharmaceutical Researchers, Bioanalytical Scientists, and Process Chemists.

Advanced Applications in ACE Inhibitor Development and Bioanalysis

Executive Summary

This compound (EOPB-d5) is the stable isotope-labeled analog of Ethyl 2-oxo-4-phenylbutyrate, a critical intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Benazepril , Enalapril , and Lisinopril .

In pharmaceutical R&D, this compound serves two primary high-value functions:

  • Bioanalytical Internal Standard (IS): It provides precise quantification of EOPB and its metabolites in biological matrices, correcting for matrix effects and extraction variability in LC-MS/MS workflows.

  • Mechanistic Probe: It acts as a tracer in metabolic stability studies, specifically tracking the stereoselective reduction of the

    
    -keto group to the chiral alcohol, a key step in activating the prodrug scaffold.
    

This guide outlines the physicochemical properties, synthesis logic, and validated analytical protocols for utilizing EOPB-d5 in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The deuterated analog differs from the parent compound by the substitution of five hydrogen atoms with deuterium (


H), located on the phenyl ring. This placement ensures the isotopic label is metabolically stable and is not lost during ester hydrolysis, a common metabolic pathway for this class of compounds.
Table 1: Comparative Chemical Properties
PropertyEthyl 2-Oxo-4-phenylbutyrate (Parent)This compound (Isotope)
CAS Number 64920-29-21189911-53-2
Molecular Formula


Molecular Weight 206.24 g/mol 211.27 g/mol
Isotopic Purity Natural Abundance

atom D
Appearance Pale yellow liquidPale yellow liquid
Density 1.091 g/mL~1.13 g/mL (Estimated via isotope effect)
Boiling Point 132 °C (2 mmHg)~131-133 °C (2 mmHg)
Solubility DMSO, Chloroform, Ethyl AcetateDMSO, Chloroform, Ethyl Acetate
Storage 2-8°C, Hygroscopic-20°C, Under Inert Gas (

/Ar)

Technical Note: The mass difference of +5 Da is ideal for mass spectrometry, preventing crosstalk between the analyte and the internal standard signal (M+0 vs M+5) even at high concentrations.

Synthesis & Structural Logic

The synthesis of EOPB-d5 typically mirrors the industrial route of the non-deuterated parent but utilizes (2-Bromoethyl)benzene-d5 as the starting material. This ensures the label is integral to the scaffold.

Mechanistic Workflow

The synthesis relies on a Grignard reaction followed by acylation with diethyl oxalate. This route is preferred over direct deuteration (H/D exchange) to prevent "label scrambling" at the acidic


-position.

Synthesis Start Bromobenzene-d5 (C6D5Br) Step1 Grignard Formation (+ Mg, THF) Start->Step1 Inter1 Phenylmagnesium Bromide-d5 Step1->Inter1 Step2 Ethylation (+ Ethylene Oxide) Inter1->Step2 Inter2 2-Phenylethanol-d5 Step2->Inter2 Step3 Bromination (+ PBr3) Inter2->Step3 Inter3 1-Bromo-2- phenylethane-d5 Step3->Inter3 Step4 Grignard + Diethyl Oxalate Inter3->Step4 Critical C-C Bond Formation Final Ethyl 2-Oxo-4- phenylbutyrate-d5 Step4->Final Critical C-C Bond Formation

Figure 1: Step-wise synthesis pathway ensuring stable incorporation of the deuterium label on the aromatic ring.

Analytical Protocol: LC-MS/MS Quantification
4.1 Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation is often insufficient due to the lipophilicity of EOPB. LLE (Liquid-Liquid Extraction) provides cleaner baselines.

  • Aliquot: Transfer 50 µL of plasma/reaction media to a glass tube.

  • IS Addition: Spike with 10 µL of EOPB-d5 working solution (1 µg/mL in Methanol).

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) . Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4000 rpm for 10 min at 4°C.

  • Reconstitution: Transfer supernatant to a fresh vial, evaporate to dryness under

    
    , and reconstitute in 100 µL Mobile Phase (50:50 ACN:Water).
    
4.2 Mass Spectrometry Parameters (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are selected based on the fragmentation of the ester bond and the stability of the tropylium ion.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
EOPB (Target) 207.1

91.1 (Tropylium)20100
EOPB (Target) 207.1

133.1 (Loss of COOEt)15100
EOPB-d5 (IS) 212.1

96.1 (Tropylium-d5)20100
EOPB-d5 (IS) 212.1

138.1 (Loss of COOEt)15100

Scientific Rationale: The transition to the tropylium ion (91.1 for parent, 96.1 for d5) is the most abundant and stable fragment for alkyl-benzenes, providing the highest sensitivity (Signal-to-Noise ratio).

Metabolic Application: Tracking Chiral Reduction

A key step in ACE inhibitor synthesis is the stereoselective reduction of the ketone in EOPB to a hydroxyl group.[1][2] EOPB-d5 is essential for determining the Kinetic Isotope Effect (KIE) and verifying that the enzymatic reduction does not involve the aromatic ring.

Pathway Visualization

The diagram below illustrates the bioreduction pathway and where the d5 label remains intact, validating the metabolite structure.

Metabolism cluster_label Label Retention Zone (Phenyl Ring) Substrate EOPB-d5 (Ketone Form) Product (R)-2-Hydroxy-4-phenylbutyrate-d5 (Chiral Alcohol) Substrate->Product Stereoselective Reduction Enzyme Carbonyl Reductase (NADPH dependent) Enzyme->Substrate Catalysis AcidMetabolite (R)-2-Hydroxy-4-phenylbutyric acid-d5 Product->AcidMetabolite Metabolic Fate Hydrolysis Ester Hydrolysis (Spontaneous/Enzymatic)

Figure 2: Metabolic pathway tracking. The d5 label (red zone) remains stable throughout reduction and hydrolysis, allowing precise quantification of the active chiral intermediate.

Handling, Stability, and Safety
Stability Profile
  • Hygroscopicity: Moderate. The

    
    -keto ester moiety is susceptible to hydrolysis in the presence of moisture.
    
  • Light Sensitivity: Low, but long-term storage in amber vials is recommended to prevent photo-oxidation of the benzylic position.

  • Isotopic Stability: The aromatic C-D bonds are non-exchangeable under physiological conditions (

    
    ), making it a robust standard.
    
Safety Protocols
  • Hazard: Irritant to eyes and skin.[3][4]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: Dispose of as halogenated organic waste (due to Deuterium classification in some protocols) or general organic solvent waste.

References
  • Splendid Lab. this compound Product Specification & CAS 1189911-53-2. Retrieved from

  • LGC Standards. Ethyl 2-oxo-4-phenylbutyrate Reference Materials. Retrieved from

  • ChemicalBook. this compound Properties and Safety. Retrieved from [5]

  • Ni, Y., et al. (2012).Efficient synthesis of a chiral precursor for angiotensin-converting enzyme (ACE) inhibitors. Organic Letters.
  • MedChemExpress. Stable Isotope Labeling in Drug Development. Retrieved from

Sources

The Gold Standard: A Technical Guide to Deuterated Standards for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical development, the precise and accurate quantification of drug candidates and their metabolites is not just a goal; it is a prerequisite for safety, efficacy, and regulatory approval. This guide provides an in-depth exploration of deuterated internal standards, the undisputed "gold standard" for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] We will delve into the core principles that underpin their superiority, the practicalities of their synthesis and implementation, and the regulatory landscape that governs their use.

The Principle of Isotope Dilution Mass Spectrometry: Why Deuterium?

At the heart of quantitative mass spectrometry lies the challenge of analytical variability.[2] Inconsistent sample extraction, instrument drift, and the unpredictable nature of matrix effects can all introduce significant error, compromising data integrity.[2][3][4] An ideal internal standard (IS) is the cornerstone of mitigating these variabilities. It is a compound of known concentration, added to every sample at the beginning of the analytical workflow, that behaves identically to the analyte of interest.[2]

Stable isotope-labeled (SIL) internal standards, and specifically deuterated standards, are considered the most effective because they are chemically identical to the analyte.[1][2][3] One or more hydrogen atoms (¹H) are replaced by their heavier, stable isotope, deuterium (²H or D).[1] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard, while their identical physicochemical properties ensure they co-elute during chromatography and experience the same ionization efficiency and matrix effects.[3][5][6] This principle, known as Isotope Dilution Mass Spectrometry (IDMS), is the most accurate quantitative method available.[2]

Deuterium is the preferred isotope for several reasons: it is non-radioactive, chemically stable, and its substitution for hydrogen results in minimal changes to the compound's chemical reactivity and chromatographic behavior.[5]

The Critical Role of Deuterated Standards in Bioanalysis

The use of deuterated internal standards is particularly vital in the analysis of complex biological matrices such as plasma, blood, and urine.[1] Endogenous components in these matrices can significantly interfere with the ionization of the target analyte, a phenomenon known as matrix effects.[2] The co-elution of the deuterated standard with the analyte ensures that both are subjected to the same matrix environment at the same time, leading to a more accurate and precise quantification.[1]

Key Advantages of Deuterated Internal Standards:

  • Enhanced Quantitative Accuracy: By co-eluting with the analyte, deuterated standards effectively normalize for signal suppression or enhancement caused by the sample matrix.[5][7]

  • Improved Reproducibility: They compensate for variations in sample preparation, injection volume, and instrument response, leading to consistent results across different analytical runs and laboratories.[3][5]

  • Reduced Matrix Effects: The identical chemical nature of the deuterated standard and the analyte ensures they are equally affected by interfering compounds, thus minimizing their impact on quantification.[5][7]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[5][8]

Synthesis and Quality Control of Deuterated Standards

The utility of a deuterated internal standard is fundamentally dependent on its quality. The synthesis process must be carefully controlled to ensure high isotopic and chemical purity.

Synthetic Approaches

Several methods are employed for the synthesis of deuterated compounds:

  • Controlled Chemical Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium-rich source, often catalyzed by a metal.[5]

  • Catalytic Deuteration: This technique introduces deuterium selectively using catalysts like palladium or platinum under deuterium gas (D2).[4]

  • De Novo Chemical Synthesis: This approach builds the molecule from deuterated precursors, offering complete control over the position and number of deuterium atoms.[3][4][9]

  • Biosynthetic Labeling: This involves growing cells or microorganisms in a deuterium-enriched medium to produce labeled metabolites.[4][10]

The choice of synthetic route depends on the complexity of the molecule, the desired labeling pattern, and cost considerations.

Quality Control: Ensuring Purity and Stability

Stringent quality control is essential to verify the identity, purity, and stability of the deuterated standard.[11]

  • Isotopic Purity: This refers to the percentage of the compound that is enriched with deuterium.[12] It is a critical parameter, as the presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration.[8] Isotopic enrichment should typically be ≥98%.[3][5] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ²H-NMR) are key techniques for determining isotopic purity.[11][13]

  • Chemical Purity: The standard must be free from other chemical impurities that could interfere with the analysis.[3] A chemical purity of >99% is generally required.[3]

  • Label Stability: The deuterium label must be placed on a non-exchangeable position within the molecule to prevent its loss during sample preparation and analysis.[14] Placing deuterium on heteroatoms like oxygen or nitrogen should be avoided.[14]

  • Mass Shift: A sufficient mass difference between the analyte and the internal standard is necessary to prevent cross-talk. A mass increase of +6 or +7 is often needed, especially if the analyte contains atoms with multiple natural isotopes, like chlorine.[6]

The Kinetic Isotope Effect: A Tool in Drug Discovery

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[5][15] This difference in bond strength can lead to a slower rate of chemical reactions that involve the cleavage of this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) .[16][17][18][19]

Medicinal chemists have leveraged the KIE to slow the metabolism of drug candidates by cytochrome P450 (CYP) enzymes.[16][17][18] By strategically placing deuterium at sites of metabolic attack, it is possible to:

  • Improve the pharmacokinetic profile of a drug.[19][20]

  • Enhance safety by reducing the formation of reactive metabolites.[19]

  • Allow for less frequent dosing.[21]

This "deuterium switch" strategy has led to the development and FDA approval of several deuterated drugs.[20][22][23][24]

Bioanalytical Method Validation with Deuterated Standards

Regulatory agencies require that bioanalytical methods be validated to ensure they are reliable for their intended use.[8][25][26] The use of deuterated internal standards is a cornerstone of a robust validation process.[27]

A typical bioanalytical method validation workflow includes the following key parameters:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and IS in blank matrix samples.
Accuracy The closeness of the determined value to the nominal concentration.The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The closeness of agreement among a series of measurements.The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A minimum of six non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the blank response.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Mean concentrations should be within ±15% of the nominal concentration.
Experimental Protocol: Generic LC-MS/MS Method for a Pharmaceutical Intermediate in Plasma
  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of the analyte and the deuterated internal standard (e.g., analyte-d4) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

    • Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of the working internal standard solution and vortex briefly.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a suitable C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Visualizing the Workflow and Rationale

The following diagrams illustrate the core concepts and workflows discussed in this guide.

G cluster_0 Sample Preparation cluster_1 Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard (IS) Sample->Spike Add known amount of IS Extract Extraction (e.g., Protein Precipitation) Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Ratio Calculate Analyte/IS Peak Area Ratio Analyze->Ratio CalCurve Compare to Calibration Curve Ratio->CalCurve Concentration Determine Analyte Concentration CalCurve->Concentration

Caption: Bioanalytical workflow using a deuterated internal standard.

G Variability Sources of Analytical Variability SamplePrep Inconsistent Sample Recovery Variability->SamplePrep Matrix Matrix Effects (Ion Suppression/Enhancement) Variability->Matrix Instrument Instrumental Drift Variability->Instrument DeuteratedIS Deuterated Internal Standard SamplePrep->DeuteratedIS Matrix->DeuteratedIS Instrument->DeuteratedIS Correction Correction & Normalization DeuteratedIS->Correction AccurateData Accurate & Precise Data Correction->AccurateData

Sources

Ethyl 2-Oxo-4-phenylbutyrate-d5 molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and Applications of Ethyl 2-Oxo-4-phenylbutyrate-d5

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a deuterated isotopologue of a key intermediate in pharmaceutical synthesis. The document details the calculation of its molecular weight, explores the scientific rationale behind isotopic labeling, and outlines its significant applications in drug development and metabolic research. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into the compound's properties and utility.

Introduction: The Significance of Isotopic Labeling

Ethyl 2-Oxo-4-phenylbutyrate is a critical building block in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors used to manage hypertension.[1] The introduction of deuterium, a stable isotope of hydrogen, into this molecule creates this compound. This isotopic labeling is a powerful tool in modern drug discovery and development, enabling detailed investigation of metabolic pathways, reaction mechanisms, and the pharmacokinetic profiles of drug candidates. The heavier isotope can alter the rate of metabolic processes, a phenomenon known as the Kinetic Isotope Effect (KIE), which provides invaluable data for designing more stable and effective therapeutics.

Molecular Weight Determination: A Comparative Analysis

The molecular weight of a compound is a fundamental physical property. For isotopically labeled molecules, it is crucial to precisely calculate this value based on the specific isotopes incorporated.

Molecular Formula and Composition
  • Ethyl 2-Oxo-4-phenylbutyrate (Non-deuterated): The standard form of the compound has the molecular formula C₁₂H₁₄O₃.[2][3][4]

  • This compound (Deuterated): The deuterated variant, with five deuterium atoms, has the molecular formula C₁₂H₉D₅O₃.[5]

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The key difference in this calculation is the use of the atomic weight of deuterium (D ≈ 2.014 amu) versus protium (H ≈ 1.008 amu).

Table 1: Comparative Molecular Weight Calculation

Constituent ElementAtomic Weight (amu)Non-Deuterated (C₁₂H₁₄O₃)Deuterated (C₁₂H₉D₅O₃)
Carbon (C)~12.01112 x 12.011 = 144.13212 x 12.011 = 144.132
Hydrogen (H)~1.00814 x 1.008 = 14.1129 x 1.008 = 9.072
Deuterium (D)~2.01405 x 2.014 = 10.070
Oxygen (O)~15.9993 x 15.999 = 47.9973 x 15.999 = 47.997
Total Molecular Weight ~206.24 g/mol [3][4][6][7]~211.27 g/mol [5]

This calculated molecular weight for the deuterated compound aligns with the value provided by chemical suppliers.[5]

The Scientific Rationale for Deuteration in Drug Development

The strategic replacement of hydrogen with deuterium at specific molecular positions can significantly influence a drug candidate's metabolic fate. This is primarily due to the Kinetic Isotope Effect (KIE).

The Kinetic Isotope Effect (KIE)

The C-D bond is stronger than the C-H bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond will proceed at a slower rate if that hydrogen is replaced by deuterium. This slowing of the reaction rate is the KIE. In drug metabolism, many oxidative reactions are carried out by Cytochrome P450 (CYP450) enzymes and involve the breaking of C-H bonds.

KIE_Concept cluster_0 Metabolic Pathway cluster_1 Deuterated Analogue Drug_H Drug with C-H bond Metabolite_H Metabolite Drug_H->Metabolite_H CYP450 Oxidation (Fast Reaction, k_H) Drug_D Drug with C-D bond Metabolite_D Metabolite Drug_D->Metabolite_D CYP450 Oxidation (Slow Reaction, k_D) Kinetic Isotope Effect (k_H / k_D > 1)

Caption: KIE slows the metabolic breakdown of a deuterated drug.

Application in DMPK Studies

Deuterated compounds like this compound serve as invaluable internal standards in quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS). Their near-identical chemical behavior to the non-deuterated analyte ensures they co-elute chromatographically, but their distinct mass allows for separate detection and accurate quantification.

Role in Pharmaceutical Synthesis

Ethyl 2-Oxo-4-phenylbutyrate is a well-established precursor for the synthesis of ACE inhibitors.[1] The bioreduction of this ketoester is a key step in producing the chiral alcohol, ethyl (R)-2-hydroxy-4-phenylbutyrate, which is a vital intermediate for these drugs.[8][9]

Synthesis_Workflow EOPB Ethyl 2-Oxo-4-phenylbutyrate Reduction Asymmetric Bioreduction (e.g., using Saccharomyces cerevisiae) EOPB->Reduction R_HPBE Ethyl (R)-2-hydroxy-4-phenylbutyrate (Chiral Intermediate) Reduction->R_HPBE ACE_Inhibitor ACE Inhibitor Synthesis R_HPBE->ACE_Inhibitor

Caption: Synthesis pathway from EOPB to ACE inhibitors.

Analytical Characterization Protocols

Confirming the identity and isotopic enrichment of this compound requires specific analytical techniques.

Mass Spectrometry

In mass spectrometry, the deuterated compound will exhibit a molecular ion peak (M⁺) that is 5 mass units higher than its non-deuterated counterpart.

Table 2: Expected Mass Spectrometry Peaks

CompoundMolecular FormulaExact Mass (Monoisotopic)Expected [M+H]⁺
Ethyl 2-Oxo-4-phenylbutyrateC₁₂H₁₄O₃206.0943207.0943
This compoundC₁₂H₉D₅O₃211.1257212.1257
Experimental Protocol: HRMS Verification

Objective: To confirm the molecular weight and elemental composition of this compound.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., Acetonitrile with 0.1% formic acid).

  • Instrumentation: Utilize a High-Resolution Mass Spectrometer (e.g., an Orbitrap or TOF instrument) coupled with an electrospray ionization (ESI) source.

  • Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.

  • Data Analysis:

    • Identify the monoisotopic peak for the protonated molecule [M+H]⁺.

    • Compare the measured accurate mass to the theoretical exact mass (212.1257 for [C₁₂H₉D₅O₃+H]⁺).

    • Utilize the instrument software to predict the elemental formula from the accurate mass and isotopic pattern to confirm the presence of five deuterium atoms.

Conclusion

This compound is more than just a heavier version of a pharmaceutical intermediate. Its increased molecular weight of approximately 211.27 g/mol is a direct consequence of isotopic labeling that imparts significant value in research and development. This deuterated compound is a critical tool for pharmacokinetic studies, a reliable internal standard for quantitative analysis, and an essential component in the synthesis of advanced therapeutic agents. Understanding its properties is fundamental for scientists and researchers aiming to innovate within the pharmaceutical landscape.

References

  • CRO Splendid Lab Pvt. Ltd.
  • ChemicalBook.
  • LGC Standards.
  • LookChem.
  • Alfa Chemistry.
  • PubChem.
  • SIELC Technologies.
  • Sigma-Aldrich.
  • Dakenchem.
  • ResearchGate. Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR.
  • PubMed. Production of ethyl (R)
  • Taicang Puyuan Pharmaceutical Co., Ltd. EOPB (Ethyl 2-oxo-4-phenylbutyrate): Key Applications and Synthesis Methods for Fine Chemicals.

Sources

The Quintessential Guide to Ethyl 2-Oxo-4-phenylbutyrate-d5: From Commercial Availability to Bioanalytical Application

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous quantification of analytes in biological matrices is a cornerstone of robust pharmacokinetic and metabolic studies. The advent of stable isotope-labeled internal standards has revolutionized bioanalysis, and among these, deuterated compounds stand out for their ability to ensure precision and accuracy. This guide provides a comprehensive technical overview of Ethyl 2-Oxo-4-phenylbutyrate-d5, a crucial tool in the development of angiotensin-converting enzyme (ACE) inhibitors and related pharmaceutical compounds. We will delve into its commercial availability, quality control considerations, and a detailed protocol for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Significance of Ethyl 2-Oxo-4-phenylbutyrate and its Deuterated Analog

Ethyl 2-oxo-4-phenylbutyrate is a key intermediate in the synthesis of several ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure. Its structure serves as a foundational building block for the creation of these life-saving medications. In the realm of drug development and clinical research, the accurate measurement of the parent drug or its precursors in biological fluids is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

This is where this compound comes into play. As a deuterated analog, it is an ideal internal standard for mass spectrometry-based bioanalysis. By replacing five hydrogen atoms with deuterium, its mass is increased by five atomic mass units. This mass shift allows it to be distinguished from the non-labeled analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical. This near-perfect chemical mimicry is the key to its effectiveness as an internal standard, as it co-elutes chromatographically with the analyte and experiences similar ionization effects in the mass spectrometer's source, thereby correcting for variations in sample preparation and instrument response.

Commercial Availability and Sourcing

This compound is commercially available from a number of specialized chemical suppliers that focus on stable isotope-labeled compounds and pharmaceutical reference standards. When sourcing this material, it is crucial to consider not only the price but also the purity, isotopic enrichment, and the quality of the accompanying documentation.

SupplierProduct NameCatalog NumberPurity/Isotopic EnrichmentAvailable Quantities
LGC Standards alpha-Oxo-benzenebutanoic Acid Ethyl Ester-d5TRC-E925385>90%Custom synthesis available
CRO Splendid Lab Pvt. Ltd. This compoundCSL-9749High PurityInquire for details
MedchemExpress Ethyl 2-oxo-4-phenylbutanoate-d5HY-113459SHigh Purity1mg, 5mg

This table is for illustrative purposes and availability may vary. Always confirm with the supplier for the most current information.

Quality Control and Analytical Validation: A Self-Validating System

The integrity of any bioanalytical method hinges on the quality of the internal standard. For this compound, two key quality attributes must be rigorously assessed: chemical purity and isotopic purity.

3.1. Chemical Purity

This refers to the absence of any non-isotopically labeled impurities. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are employed to determine the chemical purity. A high chemical purity (typically >98%) ensures that no other compounds will interfere with the analysis.

3.2. Isotopic Purity and Enrichment

Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. This is a critical parameter, as the presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration. Isotopic enrichment is typically determined by mass spectrometry. A high-resolution mass spectrometer can resolve the isotopic peaks and allow for the calculation of the percentage of the d5 species. An isotopic purity of ≥98% is generally considered acceptable for most bioanalytical applications.

Application as an Internal Standard in LC-MS/MS Bioanalysis

The primary application of this compound is as an internal standard for the quantification of its non-labeled counterpart in biological matrices such as plasma, serum, or urine. The following section outlines a comprehensive, step-by-step protocol for such an analysis.

Experimental Workflow

The overall workflow for the quantification of Ethyl 2-Oxo-4-phenylbutyrate in a biological matrix using its deuterated internal standard is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Add precise amount Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Vortex Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Navigating the Analytical Maze: A Technical Guide to the Purity and Characterization of Ethyl 2-Oxo-4-phenylbutyrate-d5

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical development and scientific research, the precision of analytical standards is paramount. This is particularly true for stable isotope-labeled (SIL) compounds, which are indispensable tools in quantitative bioanalysis and metabolic studies.[1][2][3] This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the critical methodologies for establishing the purity and comprehensive characterization of Ethyl 2-Oxo-4-phenylbutyrate-d5. This deuterated analog of a key pharmaceutical intermediate serves as a vital internal standard in numerous analytical applications.[1][4]

The narrative that follows is structured not as a rigid template, but as a logical progression, mirroring the scientific process itself. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. This approach is grounded in the principles of Expertise, Experience, and Trustworthiness, providing a robust framework for assessing the quality of this and other critical SIL reagents.

Foundational Understanding: Synthesis and Potential Impurities

A thorough characterization begins with an understanding of the compound's synthetic origins. Ethyl 2-Oxo-4-phenylbutyrate is commonly synthesized via a Grignard reaction between a phenylethyl magnesium halide and diethyl oxalate, followed by hydrolysis.[5][6] The introduction of the deuterium labels (d5) is typically achieved by using a deuterated starting material, such as β-bromoethylbenzene-d5.

This synthetic route, while effective, can introduce a predictable profile of process-related impurities.[7][8] A proactive understanding of these potential contaminants is the first pillar of a robust analytical strategy.

Common Impurity Classes:

  • Starting Materials: Unreacted β-bromoethylbenzene-d5 and diethyl oxalate.

  • By-products: Homocoupling of the Grignard reagent can lead to the formation of 1,6-diphenylhexane-d10. Side reactions with the keto-ester product can also occur.[6]

  • Degradation Products: The α-keto ester functionality is susceptible to hydrolysis and transesterification.[9]

A comprehensive impurity profile is not merely a list of potential contaminants; it is a roadmap for the development of specific and sensitive analytical methods.[7]

The Analytical Gauntlet: A Multi-Technique Approach to Purity and Identity

No single analytical technique can provide a complete picture of a compound's purity and identity. A multi-pronged approach, where each technique offers a unique and complementary piece of the puzzle, is essential for a comprehensive assessment.

Chromatographic Purity: The Power of Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the chemical purity of non-volatile organic compounds.[10][11] For this compound, a reverse-phase HPLC method is typically employed.

Experimental Protocol: HPLC Purity Analysis

  • Column Selection: A C18 column is a suitable starting point for the separation of this moderately polar analyte from its potential impurities.[12]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is effective.[12] The addition of a small amount of an acid, such as formic acid, can improve peak shape.

  • Detection: UV detection at the λmax of the α-keto ester chromophore provides sensitive and linear quantitation.

  • Method Validation: The HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for purpose.[13][14] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[15][16][17]

Data Presentation: Representative HPLC Purity Data

ParameterResultAcceptance Criteria
Purity (by area %)99.8%≥ 98.0%
Largest Single Impurity0.15%≤ 0.2%
Total Impurities0.20%≤ 0.5%

The following diagram illustrates the logical workflow for HPLC method development and validation.

Caption: HPLC Method Development and Validation Workflow.

Structural Elucidation and Isotopic Enrichment: The NMR Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural confirmation of organic molecules and is particularly powerful for assessing the isotopic enrichment of deuterated compounds.[][19]

  • ¹H NMR (Proton NMR): This technique provides information on the structure of the molecule by analyzing the chemical environment of the hydrogen atoms. In a highly deuterated compound like this compound, the proton signals corresponding to the deuterated positions will be significantly diminished or absent.[20] The remaining proton signals (e.g., from the ethyl group) confirm the core structure. The presence of small residual proton signals at the deuterated positions allows for the calculation of isotopic enrichment.

  • ²H NMR (Deuterium NMR): For highly enriched compounds, deuterium NMR can be a more direct and quantitative method for determining the sites and extent of deuteration.[20]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[19]

  • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum using a high-field spectrometer. Ensure a sufficient relaxation delay to allow for accurate integration of all signals.

  • ²H NMR Acquisition (Optional): If required, acquire a ²H NMR spectrum.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons at each position. The isotopic enrichment can be calculated by comparing the integrals of the residual proton signals in the deuterated regions to the integrals of the non-deuterated protons.

Molecular Weight Confirmation and Isotopic Distribution: The Mass Spectrometry Insight

Mass spectrometry (MS) provides a direct measurement of the molecular weight of a compound and can be used to confirm the incorporation of deuterium atoms.[] It also serves as a sensitive tool for detecting impurities.

Experimental Protocol: Mass Spectrometry Analysis

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Data Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. The isotopic pattern of this peak will reflect the presence of the five deuterium atoms.

Data Presentation: Summary of Spectroscopic and Mass Spectrometric Data

TechniqueParameterResult
¹H NMRStructure ConfirmationConsistent with the structure of Ethyl 2-Oxo-4-phenylbutyrate
¹H NMRIsotopic Enrichment≥ 98 atom % D
Mass SpecMolecular Weight[M+H]⁺ consistent with C₁₂H₉D₅O₃

The following diagram illustrates the interplay of these core analytical techniques in the comprehensive characterization of this compound.

Caption: Interconnectivity of Analytical Characterization Techniques.

Conclusion: A Commitment to Quality

The purity and characterization of a stable isotope-labeled internal standard like this compound are not mere data points; they are the foundation upon which the accuracy and reliability of subsequent research are built.[3][4] A meticulous and multi-faceted analytical approach, as outlined in this guide, is non-negotiable. By understanding the synthetic process, anticipating potential impurities, and employing a suite of orthogonal analytical techniques, researchers can have the utmost confidence in the quality of their standards, ultimately contributing to the integrity and success of their scientific endeavors.

References

  • CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents.
  • Ethyl alpha-oxobenzenebutanoate | C12H14O3 | CID 562087 - PubChem - NIH. Available at: [Link]

  • Ethyl 2-oxo-4-phenylbutyrate - SIELC Technologies. Available at: [Link]

  • US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents.
  • CN102026955A - Process for purifying an alpha-keto ester - Google Patents.
  • Phenylbutyrate-impurities | Pharmaffiliates. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • Designing Stable Isotope Labeled Internal Standards - Acanthus Research. Available at: [Link]

  • 14.17: The Use of Deuterium in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them) - Solarbio. Available at: [Link]

  • EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents.
  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC. Available at: [Link]

  • CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]

  • Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed. Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. Available at: [Link]

  • 64920-29-2 Ethyl 2-oxo-4-phenylbutyrate - Reference Standard - SynThink. Available at: [Link]

  • Stable Isotope-labeled Standards - Amerigo Scientific. Available at: [Link]

  • Sodium Phenylbutyrate-impurities | Pharmaffiliates. Available at: [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. Available at: [Link]

  • An improved system and analytical method for determining oxygen isotopes in 18 O-enriched water samples - RSC Publishing. Available at: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. Available at: [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available at: [Link]

  • Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei SW2026. Available at: [Link]

  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind. Available at: [Link]

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  • Experiment 3 - Reduction of a Ketone - WebAssign. Available at: [Link]

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Methodological & Application

Use of Ethyl 2-Oxo-4-phenylbutyrate-d5 as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantification of Ethyl 2-Oxo-4-phenylbutyrate (EOPB) Using Isotope Dilution Mass Spectrometry

Executive Summary

This guide details the protocol for using Ethyl 2-Oxo-4-phenylbutyrate-d5 (EOPB-d5) as an internal standard (IS) for the quantification of Ethyl 2-oxo-4-phenylbutyrate (EOPB).[1] EOPB is a critical chiral precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril and Benazepril.

Precise quantification of EOPB is essential for monitoring biocatalytic reduction efficiency (conversion to (R)-2-hydroxy-4-phenylbutyrate) and for profiling impurities in final drug substances.[1] This protocol leverages Isotope Dilution Mass Spectrometry (IDMS) to eliminate errors caused by matrix effects, extraction variability, and ionization suppression.

Technical Specifications & Material Requirements

Chemical Identity
ComponentAnalyte (Native)Internal Standard (IS)
Name Ethyl 2-oxo-4-phenylbutyrateThis compound
CAS Number 64920-29-21189911-53-2
Formula C₁₂H₁₄O₃C₁₂H₉D₅O₃
MW 206.24 g/mol 211.27 g/mol
Labeling NonePhenyl-d5 (Ring labeled)
Solubility DMSO, Methanol, AcetonitrileDMSO, Methanol, Acetonitrile
Reagents
  • LC-MS Grade Solvents: Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: Formic Acid (FA) or Ammonium Acetate (for ionization stability).[1]

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1]

Experimental Protocol

Standard Preparation Strategy

Critical Causality: Esters are susceptible to hydrolysis or transesterification.[1] Avoid storing stock solutions in protic solvents (like methanol) for extended periods if acidic/basic conditions exist.[1] Acetonitrile is the preferred solvent for stock preparation.[1]

  • Stock Solutions (1 mg/mL):

    • Dissolve 10 mg of EOPB and EOPB-d5 separately in 10 mL of Acetonitrile.

    • Store at -20°C. Stability: >3 months.[1]

  • Internal Standard Working Solution (ISWS):

    • Dilute EOPB-d5 stock to 1 µg/mL in 50:50 ACN:Water.[1]

    • Note: This concentration should yield a signal intensity ~10x the Lower Limit of Quantification (LLOQ).

Sample Preparation Workflow

This protocol addresses two common matrices: Biocatalytic Reaction Mixtures (Fermentation Broth) and Plasma (PK Studies).[1]

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of sample (Broth or Plasma) into a 1.5 mL centrifuge tube.

  • Spike IS (Crucial Step): Add 20 µL of ISWS (EOPB-d5) to every sample, blank, and calibrator.[1]

    • Scientific Logic:[1][2][3] Spiking before extraction ensures the IS experiences the same extraction inefficiencies as the analyte, mathematically cancelling out recovery losses.

  • Protein Precipitation / Extraction:

    • Add 200 µL of cold Acetonitrile (for protein crash) OR 500 µL Ethyl Acetate (for liquid-liquid extraction).[1]

    • Vortex vigorously for 60 seconds.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Reconstitution:

    • Transfer supernatant to a clean vial.[1]

    • (If using Ethyl Acetate): Evaporate to dryness under N₂ stream and reconstitute in 100 µL Mobile Phase (50:50 ACN:Water).

  • Injection: Inject 5 µL into the LC-MS/MS.

LC-MS/MS Methodology

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold to elute polar salts).[1]

    • 1-4 min: 10% -> 90% B (Linear gradient).[1]

    • 4-5 min: 90% B (Wash).[1]

    • 5.1 min: 10% B (Re-equilibration).

Mass Spectrometry Settings (MRM)

Mode: Positive Electrospray Ionization (ESI+). The keto-ester functionality protonates readily


.[1]
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
EOPB (Native) 207.191.1 15Quantifier (Tropylium ion)
207.1135.110Qualifier (Loss of COOEt)
EOPB-d5 (IS) 212.196.1 15Quantifier (d5-Tropylium)

Mechanistic Insight: The primary fragmentation pathway involves the cleavage of the ester bond and the formation of the stable tropylium ion (C₇H₇⁺).

  • Native:

    
     (Benzyl/Tropylium).[1]
    
  • d5-IS:

    
     (d5-Benzyl/Tropylium).[1]
    
  • Note: The mass shift of +5 Da is retained in the fragment, ensuring zero cross-talk between analyte and IS channels.

Visualizations

Fragmentation Logic & MRM Transitions

The following diagram illustrates the structural fragmentation used for quantification.

FragmentationPathway cluster_native Native EOPB (Analyte) cluster_is EOPB-d5 (Internal Standard) NativeParent Precursor: [M+H]+ m/z 207.1 NativeFrag Product: Tropylium Ion m/z 91.1 NativeParent->NativeFrag Collision Induced Dissociation (CID) Loss of Ethyl Glyoxylate (-116 Da) ISParent Precursor: [M+H]+ m/z 212.1 ISFrag Product: d5-Tropylium Ion m/z 96.1 ISParent->ISFrag CID Retains d5-Phenyl Ring

Caption: Figure 1. ESI+ Fragmentation pathway.[1] The d5-label on the phenyl ring is retained in the primary product ion, ensuring specificity.

Analytical Workflow

Workflow Start Sample (Plasma/Broth) Spike Add IS (EOPB-d5) (Equilibration Step) Start->Spike 50 µL Extract Protein Precip / LLE (ACN or EtOAc) Spike->Extract + Solvent Centrifuge Centrifuge 10,000g, 5 min Extract->Centrifuge Inject LC-MS/MS Analysis MRM Mode Centrifuge->Inject Supernatant Data Ratio Calculation (Area Analyte / Area IS) Inject->Data

Caption: Figure 2. Sample preparation workflow emphasizing the critical equilibration of the Internal Standard prior to extraction.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Linearity: The calibration curve (Ratio of Analyte Area / IS Area vs. Concentration) must have an

    
    .[1]
    
    • Why? Deuterated standards behave identically to the analyte.[1] Any deviation from linearity suggests saturation of the detector or isotope exchange issues (rare for phenyl-d5).[1]

  • IS Response Consistency: The peak area of the IS in all samples should be within ±15% of the mean IS area in calibration standards.

    • Troubleshooting: If IS response drops significantly in specific samples, it indicates severe Matrix Suppression .[1] The method corrects for this, but extreme suppression (>50%) requires sample dilution.

  • Accuracy: Quality Control (QC) samples at Low, Medium, and High concentrations must calculate to within ±15% of nominal value.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 562087, Ethyl 2-oxo-4-phenylbutanoate.[1] Retrieved from [Link]

  • Splendid Lab. this compound Reference Standard (CAS 1189911-53-2).[1][4] Retrieved from [Link][1]

  • Laryea, M. D., et al. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate... and their corresponding metabolites.[1][3][5] Journal of Inherited Metabolic Disease.[1][5] Retrieved from [Link]

  • Stokvis, E., et al. (2005). Stable isotope dilution analysis in clinical pharmacology: The "gold standard" for quantification.[1] Rapid Communications in Mass Spectrometry.[1][6] (General IDMS grounding).

Sources

Method development for benazepril quantification with a deuterated standard

Author: BenchChem Technical Support Team. Date: February 2026

Method Development Guide & Standard Operating Procedure

Executive Summary

This application note details the development and validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Benazepril in human plasma.

The Critical Challenge: Benazepril is an ester prodrug that rapidly hydrolyzes in vivo and ex vivo (in plasma) to its active metabolite, Benazeprilat .[1] A standard generic protocol will fail due to this conversion during sample processing, leading to underestimation of the parent drug and overestimation of the metabolite.

The Solution: This protocol utilizes a Deuterated Internal Standard (Benazepril-d5) and a strict Low-Temperature/Acidic Extraction workflow to freeze the equilibrium, ensuring data integrity.

Scientific Rationale & Mechanism

The Deuterated Advantage

We utilize Benazepril-d5 rather than a structural analog (e.g., Enalapril) for three non-negotiable reasons:

  • Co-elution: The d5-isotope co-elutes perfectly with the analyte, experiencing the exact same matrix suppression/enhancement at the electrospray source.

  • Compensation: It corrects for physical losses during the extraction of the lipophilic ester.

  • Fidelity: It mirrors the hydrolysis rate of the analyte if slight degradation occurs (though our goal is to prevent this entirely).

Stability & Hydrolysis Control

Benazepril contains an ethyl ester moiety. Plasma esterases (e.g., butyrylcholinesterase) remain active after blood draw.

  • Mechanism: Ester

    
     Carboxylic Acid (Benazeprilat) + Ethanol.
    
  • Control: Esterases are pH-sensitive. Lowering plasma pH < 4.0 immediately upon harvesting or during extraction inhibits activity. Keeping samples at 4°C is mandatory.

Method Development Strategy (Workflow)

The following diagram illustrates the critical decision pathways for this specific method, emphasizing the stability controls.

Benazepril_Workflow Sample Plasma Sample (Contains Benazepril) Stabilize CRITICAL STEP: Acidify (pH < 4) & Cool (4°C) Sample->Stabilize Prevent Hydrolysis IS_Spike Spike IS (Benazepril-d5) Stabilize->IS_Spike Extract LLE Extraction (MTBE or EtAc:Hexane) IS_Spike->Extract Partitioning Dry Evaporate to Dryness (N2 stream, <40°C) Extract->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Figure 1: Analytical workflow emphasizing the critical stabilization step to prevent prodrug-to-metabolite conversion.

Experimental Protocol

Materials & Reagents
  • Analyte: Benazepril HCl (Purity > 99%).

  • Internal Standard: Benazepril-d5 (Purity > 98%, isotopic enrichment > 99%).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Methyl tert-butyl ether (MTBE).

Instrumentation Setup

Liquid Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 2.1 x 50 mm, 3.5 µm.

  • Temperature: 40°C (Improved mass transfer).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[2][3]

MS/MS Parameters

The following transitions are selected based on the fragmentation of the protonated molecular ion


.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Benazepril 425.2351.23022Quantifier
Benazepril 425.2117.13035Qualifier
Benazepril-d5 430.2356.23022Internal Standard
Benazeprilat397.2351.23025Monitor (Stability)

Note: The transition 425 -> 351 represents the loss of the ester side chain. The d5 label is retained in the fragment, shifting it to 356.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) to remove phospholipids that cause matrix effects.

  • Thaw: Thaw plasma samples in an ice bath (4°C). Do not use a water bath.

  • Aliquot: Transfer 200 µL of plasma to a clean polypropylene tube.

  • IS Spike: Add 20 µL of Benazepril-d5 working solution (e.g., 500 ng/mL). Vortex gently.

  • Buffer: Add 200 µL of 0.1% Formic Acid in water. (Acidifies matrix to stabilize ester).

  • Extract: Add 1.5 mL of MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It provides excellent recovery for the lipophilic benazepril while leaving polar benazeprilat and salts behind.

  • Agitate: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant (organic layer) to a fresh glass tube.

  • Dry: Evaporate under a gentle stream of Nitrogen at 35°C.

  • Reconstitute: Dissolve residue in 200 µL of Mobile Phase (60:40 Water:ACN + 0.1% FA).

Chromatographic Conditions

Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 20 Initial Hold
0.50 20 Sample Loading
3.00 90 Elution of Analyte
4.00 90 Wash
4.10 20 Re-equilibration

| 5.50 | 20 | End of Run |

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is "Self-Validating" as per the E-E-A-T requirement, the following acceptance criteria must be met during the run:

  • Linearity:

    
     using a 
    
    
    
    weighting factor.
  • Accuracy: Mean concentration must be within ±15% of nominal (±20% for LLOQ).

  • Precision: CV% must be <15% (<20% for LLOQ).

  • IS Response: The variation of IS peak area should not exceed ±50% of the mean IS response in calibration standards.

  • Carryover: Blank sample after ULOQ must show <20% of the LLOQ signal.

Troubleshooting & Optimization Logic

If results fail validation, follow this logic pathway:

Troubleshooting Issue Validation Failure Detected Check1 Is IS Response Variable? Issue->Check1 Check2 Is Benazeprilat Peak High? Check1->Check2 No Action1 Matrix Effect: Switch from MTBE to Ethyl Acetate/Hexane (50:50) Check1->Action1 Yes Action2 Hydrolysis Issue: Check pH of Buffer Ensure Ice Bath usage Check2->Action2 Yes

Figure 2: Decision matrix for troubleshooting common bioanalytical failures.

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5362124, Benazepril. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Parekh, S. A., et al. (2012). Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS. Journal of Chromatography B. (Contextual grounding for MRM transitions).

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of Ethyl 2-Oxo-4-phenylbutyrate in Plasma using Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Ethyl 2-Oxo-4-phenylbutyrate-d5 (EOPB-d5) as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Ethyl 2-oxo-4-phenylbutyrate (EOPB) in biological matrices.

EOPB is a critical pharmaceutical intermediate, serving as the α-keto ester precursor for Angiotensin-Converting Enzyme (ACE) inhibitors such as Benazepril and Enalapril . In pharmacokinetic and toxicokinetic studies, accurate quantification of EOPB is essential to monitor:

  • Impurity Profiling: Trace levels of unreacted intermediate in final drug formulations or patient plasma.

  • Metabolic Flux: The stereoselective enzymatic reduction of the keto-group (EOPB) to the hydroxy-group (Ethyl 2-hydroxy-4-phenylbutyrate), a key step in chiral drug synthesis and in vivo metabolism.

This protocol leverages the d5-labeled isotopologue to correct for matrix effects, extraction variability, and ionization suppression, ensuring data integrity in compliance with FDA/EMA bioanalytical guidelines.

Scientific Rationale & Mechanism

Why Deuterated Internal Standards?

In LC-MS/MS bioanalysis, "matrix effects" (ion suppression or enhancement caused by co-eluting phospholipids or salts) can severely compromise quantitation accuracy.

  • Structural Identity: EOPB-d5 shares identical physicochemical properties (pKa, LogP, solubility) with the analyte (EOPB), ensuring they co-elute and experience the exact same matrix environment.

  • Mass Differentiation: The substitution of 5 hydrogen atoms with deuterium (typically on the phenyl ring) creates a mass shift of +5 Da (Precursor m/z 207 → 212). This prevents "cross-talk" between the analyte and IS channels while maintaining identical retention times.

Critical Stability Insight: Esterase Activity

Expert Note: EOPB is an ester.[1] Rodent plasma (rat/mouse) contains high levels of carboxylesterases which can rapidly hydrolyze EOPB to its acid form (2-oxo-4-phenylbutyric acid) ex vivo.

  • Protocol Requirement: Blood collection must involve immediate acidification (e.g., K2EDTA tubes with added Formic Acid or NaF) to inhibit esterase activity. Failure to stabilize the matrix will lead to underestimation of EOPB concentration.

Experimental Workflow Visualization

The following diagram outlines the critical decision points in the bioanalytical workflow, highlighting the stabilization step often missed in standard protocols.

BioanalyticalWorkflow cluster_0 Matrix Control Start Biological Sample Collection (Plasma/Serum) Stabilization CRITICAL: Esterase Inhibition Add 1% Formic Acid or NaF (Prevent Hydrolysis) Start->Stabilization Immediate IS_Addition Add Internal Standard (this compound) Stabilization->IS_Addition Spike Extraction Sample Extraction (LLE with MTBE or Ethyl Acetate) IS_Addition->Extraction Equilibrate Separation LC Separation (C18 Column, Gradient Elution) Extraction->Separation Inject Detection MS/MS Detection (MRM Mode) Separation->Detection ESI+ DataAnalysis Data Analysis (Ratio: Analyte Area / IS Area) Detection->DataAnalysis

Caption: Workflow highlighting the critical esterase inhibition step required for stabilizing EOPB in plasma prior to LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Quantitation

Materials & Reagents[2]
  • Analyte: Ethyl 2-oxo-4-phenylbutyrate (EOPB), >98% purity.[2]

  • Internal Standard: this compound (EOPB-d5), >98% isotopic purity.

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid (FA), Methyl tert-butyl ether (MTBE).

  • Matrix: Drug-free plasma (Human/Rat) containing K2EDTA.

Stock Solution Preparation
  • Master Stock (Analyte): Dissolve 1.0 mg EOPB in 1.0 mL MeCN (1 mg/mL). Store at -20°C.

  • Master Stock (IS): Dissolve 1.0 mg EOPB-d5 in 1.0 mL MeCN (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute Master Stock (IS) with 50% MeCN/Water to a final concentration of 200 ng/mL . This will be spiked into every sample.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over Protein Precipitation (PPT) for this lipophilic compound to remove phospholipids and improve column life.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Stabilization (If not done at collection): Add 5 µL of 5% Formic Acid immediately.

  • IS Spiking: Add 10 µL of Working IS Solution (EOPB-d5) . Vortex for 10 sec.

  • Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether).

  • Mixing: Vortex vigorously for 5 minutes or shake on a plate shaker.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer (supernatant) to a clean glass vial.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 0.1% FA in Water : MeCN). Vortex and transfer to LC vials.

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B (Isocratic hold)

    • 0.5 - 3.0 min: 10% B → 90% B (Linear Ramp)

    • 3.0 - 4.0 min: 90% B (Wash)

    • 4.0 - 4.1 min: 90% B → 10% B

    • 4.1 - 5.5 min: 10% B (Re-equilibration)

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

CompoundPrecursor Ion (Q1)Product Ion (Q3)CE (eV)Dwell (ms)Identification
EOPB (Analyte) 207.1 [M+H]+91.1 (Tropylium)2050Quantifier
207.1 [M+H]+133.1 (Loss of COOEt)1550Qualifier
EOPB-d5 (IS) 212.1 [M+H]+96.1 (d5-Tropylium)2050Quantifier

Note: The transition to the tropylium ion (m/z 91 for unlabeled, m/z 96 for d5) is highly specific for phenyl-alkyl compounds.

Method Validation & Data Analysis

Linearity & Calibration
  • Prepare calibration standards in matrix (plasma) ranging from 1 ng/mL to 1000 ng/mL .

  • Plot the Peak Area Ratio (Analyte Area / IS Area) vs. Nominal Concentration.

  • Fit using Linear Regression with 1/x² weighting to improve accuracy at the lower limit of quantitation (LLOQ).

Acceptance Criteria (FDA/EMA Guidelines)
  • Accuracy: ±15% of nominal (±20% at LLOQ).

  • Precision (CV%): <15% (<20% at LLOQ).

  • IS Response Variation: The IS peak area should be consistent (within ±20% of the mean) across the entire run. Drifting IS response indicates matrix accumulation on the column.

Troubleshooting Guide

Issue: Low Recovery of Analyte

  • Cause: Hydrolysis of the ester bond by plasma esterases.

  • Solution: Ensure plasma is acidified (pH < 4) immediately upon collection. Keep samples on ice.

Issue: Signal Suppression (Matrix Effect)

  • Cause: Co-elution with phospholipids.

  • Solution: Switch from Protein Precipitation to Liquid-Liquid Extraction (MTBE). Ensure the gradient flush (90% B) is long enough to elute lipids.

Issue: Deuterium Exchange

  • Cause: If the deuterium labels are on acidic positions (alpha to carbonyl), they may exchange with solvent protons.

  • Verification: EOPB-d5 typically labels the phenyl ring, which is non-exchangeable and stable. Verify the Certificate of Analysis (CoA) to confirm label position.

References

  • Synthesis of Benazepril: US Patent 4410520A. Preparation of 3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid derivatives. Link

  • Bioanalytical Method Validation: FDA Guidance for Industry: Bioanalytical Method Validation (2018). Link

  • Internal Standard Selection: Stokvis, E., et al. "Stable isotope labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 2005. Link

  • Compound Properties: Sigma-Aldrich Product Sheet: Ethyl 2-oxo-4-phenylbutyrate. Link

  • Metabolic Pathway: Smolecule Application Note: Ethyl 2-oxo-4-phenylbutyrate in Pharmaceutical Synthesis. Link

Sources

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Lisinopril in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of lisinopril in human plasma. The protocol incorporates a stable isotope-labeled internal standard, lisinopril-d5, to ensure high precision and accuracy, compensating for variability in sample processing and instrument response.[1] This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies.[2][3] The protocol has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5][6][7]

Introduction: The Rationale for a Deuterated Internal Standard

Lisinopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure.[1][8] Accurate measurement of its concentration in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring the therapeutic equivalence of generic formulations.[1] LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard (IS), such as lisinopril-d5, is a cornerstone of a robust bioanalytical method.[1] A deuterated IS is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms. This subtle difference allows the mass spectrometer to distinguish between the analyte and the IS. Crucially, the deuterated IS co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization effects.[1] This co-behavior allows the IS to normalize for any variations that may occur during sample preparation and analysis, leading to significantly improved precision and accuracy of the final concentration measurement.

Materials and Methods

Reagents and Materials
  • Lisinopril reference standard (≥98% purity)

  • Lisinopril-d5 internal standard (≥98% purity, isotopic purity ≥99%)[9]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[1][9]

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of lisinopril and lisinopril-d5 reference standards. Dissolve each in a separate 10 mL volumetric flask with methanol to achieve a final concentration of 1 mg/mL.[1]

  • Working Solutions: Prepare serial dilutions of the lisinopril stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of lisinopril-d5 at a concentration of 100 ng/mL in the same diluent.[1]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for cleaning up complex biological samples like plasma, removing proteins and other interfering substances.[10]

  • To 100 µL of human plasma in a clean microcentrifuge tube, add 25 µL of the lisinopril-d5 internal standard working solution and vortex.[1]

  • Add 100 µL of 5.0 mM ammonium formate (pH 3.0) and vortex.[1][9]

  • Condition an SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of 5.0 mM ammonium formate (pH 3.0).[1][9]

  • Load the plasma sample onto the conditioned SPE cartridge.[1]

  • Wash the cartridge with 1.0 mL of 5.0 mM ammonium formate solution, followed by 1.0 mL of water.[1]

  • Dry the cartridge under a stream of nitrogen gas.

  • Elute the analytes with 1.0 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[1]

LC-MS/MS Analysis

The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of lisinopril and its deuterated internal standard.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Elution A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B, and a 1-minute re-equilibration at 5% B.

Table 2: Mass Spectrometric Conditions

ParameterLisinoprilLisinopril-d5
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 406.3411.3
Product Ion (m/z) 246.3251.3
Collision Energy (eV) 2323
Dwell Time (ms) 200200

Note: The specific mass transitions and collision energies should be optimized for the instrument in use.

Method Validation: Ensuring a Self-Validating System

A bioanalytical method must be rigorously validated to ensure its reliability.[5][11] The validation process adheres to the principles outlined in the FDA and EMA guidelines and assesses the following parameters:[4][7]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Lisinopril-d5 IS plasma->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Overall workflow for the LC-MS/MS analysis of lisinopril.

Bioanalytical Method Validation Logic

validation_logic cluster_validation_params Validation Parameters node_rect node_rect start Method Development full_validation Full Validation start->full_validation selectivity Selectivity full_validation->selectivity linearity Linearity full_validation->linearity accuracy_precision Accuracy & Precision full_validation->accuracy_precision recovery Recovery full_validation->recovery matrix_effect Matrix Effect full_validation->matrix_effect stability Stability full_validation->stability pass Method Validated selectivity->pass Pass fail Method Optimization Required selectivity->fail Fail linearity->pass Pass linearity->fail Fail accuracy_precision->pass Pass accuracy_precision->fail Fail recovery->pass Pass recovery->fail Fail matrix_effect->pass Pass matrix_effect->fail Fail stability->pass Pass stability->fail Fail fail->start

Caption: Decision logic for bioanalytical method validation.

Conclusion

This application note provides a comprehensive and scientifically sound LC-MS/MS protocol for the quantification of lisinopril in human plasma. The use of a deuterated internal standard, coupled with a robust sample preparation technique and optimized LC-MS/MS parameters, ensures the method's accuracy, precision, and reliability. Adherence to established bioanalytical method validation guidelines further strengthens the integrity of the data generated using this protocol, making it suitable for demanding applications in clinical and pharmaceutical research.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Lisinopril dihydrate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. Separation of Lisinopril and its Organic Impurities per USP Monograph. Retrieved from [Link]

  • Slideshare. (2014). Bioanalytical method validation emea. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. Retrieved from [Link]

  • Research Trend. (2023). RP-HPLC Method Development and Validation for Determination of Lisinopril and Amlodipine in Tablet Dosage form. Retrieved from [Link]

  • Bentham Science Publishers. (2012). A New Facilitated Solid Phase Extraction Method for Bioavailability Evaluation of Lisinopril in Fasting Healthy Male Volunteers. Retrieved from [Link]

  • ClinPGx. (2003). Determination of lisinopril in dosage forms and spiked human plasma through derivatization with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) followed by spectrophotometry or HPLC with fluorimetric detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Retrieved from [Link]

  • Acta Scientific. (2019). Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS. Retrieved from [Link]

  • Walsh Medical Media. (2017). Methods of Analysis of Lisinopril: A Review. Retrieved from [Link]

  • PubMed. (2004). Liquid chromatographic-mass spectrometric method for quantitative determination of lisinopril in human plasma. Retrieved from [Link]

  • ResearchGate. (2010). A new LC/MS/MS method for determination of lisinopril in human plasma. Retrieved from [Link]

  • ResearchGate. Product ion mass spectra of (A) lisinopril (m/z 404.3→114.1), (B).... Retrieved from [Link]

  • ResearchGate. (2015). Development and validation of a high-performance liquid chromatography method for determination of lisinopril in human plasma by magnetic solid-phase extraction and pre-column derivatization. Retrieved from [Link]

  • Scribd. LC MS Lisinopril 1. Retrieved from [Link]

  • ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2003). Development of a liquid chromatography-mass spectrometry method for monitoring the angiotensin-converting enzyme inhibitor lisinopril in serum. Retrieved from [Link]

  • Virtual Health Library. (2017). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Retrieved from [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Draft Guidance on Lisinopril. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Scientific Research Publishing. (2015). Determination of Lisinopril in Bulk and Pharmaceutical Formulations by Cloud Point Extraction—A Green Method. Retrieved from [Link]

  • JAMP Pharma Corporation. PRODUCT MONOGRAPH PrJAMP-LISINOPRIL. Retrieved from [Link]

  • Google Patents. (2014). Synthesis method of lisinopril.
  • ResearchGate. (2014). Spectrophotometric method for lisinopril determination using ninhydrin. Retrieved from [Link]

  • Semantic Scholar. (2012). Reduction of Mean Arterial Pressure and Proteinuria by the Effect of ACEIs (Lisinopril) in Kurdish Hypertensive Patients. Retrieved from [Link]

Sources

Application Note: Sample Preparation Strategies for Bioanalysis Using Ethyl 2-Oxo-4-phenylbutyrate-d5

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on sample preparation methodologies for the quantitative analysis of target analytes in biological matrices using Ethyl 2-Oxo-4-phenylbutyrate-d5 as a stable isotope-labeled internal standard (SIL-IS). As modern bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), demands the highest levels of accuracy and precision, the use of a SIL-IS is considered the gold standard.[1][2] This application note delves into the foundational principles of isotope dilution mass spectrometry and explores three primary sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will examine the causality behind procedural choices, provide detailed, field-proven protocols, and discuss the relative merits of each technique to guide researchers in selecting the optimal method for their specific bioanalytical challenges.

The Foundational Role of this compound in Isotope Dilution Mass Spectrometry

In quantitative bioanalysis, variability can be introduced at every stage of the analytical process, from sample collection and preparation to chromatographic separation and mass spectrometric detection.[3] The core principle of using a SIL-IS like this compound is to accurately account for and normalize this variability. A SIL-IS is a version of the analyte where several hydrogen atoms are replaced with their heavier stable isotope, deuterium.[1]

The Causality of Superior Performance: Because this compound is chemically and physically almost identical to its unlabeled counterpart (the analyte), it behaves nearly identically during sample extraction, cleanup, and injection.[1][2] Any loss of analyte during these steps will be mirrored by a proportional loss of the SIL-IS.[1] Crucially, a SIL-IS also co-elutes with the analyte chromatographically and experiences the same degree of ionization enhancement or suppression in the mass spectrometer—a phenomenon known as the matrix effect.[4][5] The matrix effect, caused by co-eluting endogenous compounds from the biological sample, is a primary source of analytical inaccuracy.[6][7][8] By measuring the ratio of the analyte's signal to the known concentration of the internal standard's signal, a highly accurate and precise quantification can be achieved, effectively nullifying these sources of error.[1][5]

General Bioanalytical Workflow

A robust bioanalytical method begins with a meticulous sample preparation strategy designed to remove interfering matrix components while ensuring high recovery of the analyte and internal standard. The ultimate goal is to present a clean, compatible sample to the LC-MS/MS system.[9][10]

General_Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with IS (this compound) Sample->Spike Extraction Extraction / Cleanup (PPT, LLE, or SPE) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LCMS LC-MS/MS Analysis Evap->LCMS Inject Sample Data Data Processing (Analyte/IS Ratio) LCMS->Data Result Final Concentration Data->Result PPT_Workflow start Start: 100 µL Plasma spike Add 10 µL IS Working Solution (this compound) start->spike add_solvent Add 300 µL Cold Acetonitrile spike->add_solvent vortex Vortex Mix (1 minute) add_solvent->vortex centrifuge Centrifuge (e.g., 14,000 g for 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant end Ready for LC-MS/MS Analysis (or Evaporation/Reconstitution) supernatant->end

Caption: Step-by-step workflow for the Protein Precipitation (PPT) method.

Detailed Protocol for Protein Precipitation:

  • Pipette 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound working solution.

  • Add 300 µL of ice-cold acetonitrile.

    • Scientist's Note: Acetonitrile is a highly effective precipitating agent. [11]Using a 3:1 or greater solvent-to-sample ratio ensures efficient protein removal. [12]Keeping the solvent cold can enhance precipitation.[13]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to form a tight protein pellet.

  • Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate.

  • The sample can be injected directly or subjected to an evaporation and reconstitution step to increase concentration. [14]

Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. [15]The analyte and internal standard partition into the organic phase, leaving behind water-soluble matrix components like salts and proteins in the aqueous phase. [15] Advantages vs. Disadvantages:

Feature Liquid-Liquid Extraction (LLE)
Pros More selective than PPT, providing a cleaner extract. [15]Can concentrate the analyte if the organic phase is evaporated. Cost-effective.

| Cons | Can be labor-intensive and difficult to automate. [15][16]Emulsion formation can occur, making phase separation difficult. [15]Solvent selection requires method development. |

LLE_Workflow start Start: 200 µL Plasma spike Add 20 µL IS Working Solution start->spike add_buffer Add 200 µL Buffer (e.g., pH 9) spike->add_buffer add_solvent Add 1 mL Extraction Solvent (e.g., Methyl tert-butyl ether) add_buffer->add_solvent mix Vortex / Agitate (5 minutes) add_solvent->mix centrifuge Centrifuge to Separate Phases (e.g., 4,000 g for 5 min) mix->centrifuge collect Transfer Organic Layer centrifuge->collect evaporate Evaporate to Dryness (Nitrogen Stream) collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: Step-by-step workflow for the Liquid-Liquid Extraction (LLE) method.

Detailed Protocol for Liquid-Liquid Extraction:

  • Pipette 200 µL of the biological sample into a suitable tube.

  • Add 20 µL of the this compound working solution.

  • Add 200 µL of a buffer to adjust the pH.

    • Scientist's Note: Adjusting the pH is crucial. For basic analytes, a basic pH (e.g., pH 9-10) deprotonates them, making them more neutral and more soluble in the organic solvent. [17]The opposite is true for acidic analytes.

  • Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

  • Cap and mix vigorously for 5-10 minutes to facilitate the partitioning of the analyte into the organic phase.

  • Centrifuge at a moderate speed (e.g., 4,000 x g) for 5 minutes to achieve a clean separation of the two liquid phases.

  • Carefully transfer the upper organic layer to a new tube, being careful not to disturb the aqueous layer or any precipitated protein at the interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen. [14]9. Reconstitute the dried residue in a known volume (e.g., 100 µL) of mobile phase-compatible solution.

Solid-Phase Extraction (SPE)

Principle: SPE is a chromatographic technique that uses a solid sorbent packed in a cartridge or well plate to retain the analyte from the liquid sample. [18]Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. [18][19] Advantages vs. Disadvantages:

Feature Solid-Phase Extraction (SPE)
Pros Provides the highest degree of selectivity and the cleanest extracts. [15][20]Can effectively remove both proteins and phospholipids. Allows for analyte concentration, leading to high sensitivity. [10][19]Amenable to automation.

| Cons | Most expensive and complex method. [15]Requires significant method development to select the appropriate sorbent and optimize the wash/elution steps. |

SPE_Workflow cluster_sample Sample Loading start Start: SPE Cartridge (e.g., Reversed-Phase) condition 1. Condition (e.g., 1 mL Methanol) start->condition equilibrate 2. Equilibrate (e.g., 1 mL Water) condition->equilibrate pretreat Pre-treat Sample (Spike IS, Dilute/Acidify) equilibrate->pretreat load 3. Load Sample pretreat->load wash 4. Wash (e.g., 1 mL 5% Methanol in Water) load->wash elute 5. Elute (e.g., 1 mL Acetonitrile) wash->elute collect Collect Eluate elute->collect end Evaporate & Reconstitute for Analysis collect->end

Caption: The five essential steps of a generic Solid-Phase Extraction (SPE) protocol.

Detailed Protocol for Solid-Phase Extraction (Reversed-Phase):

  • Sample Pre-treatment: In a separate tube, add 20 µL of the this compound working solution to 200 µL of sample. Dilute with 200 µL of 4% phosphoric acid in water.

    • Scientist's Note: Pre-treatment ensures the sample is in a suitable state for loading onto the SPE sorbent. Acidification helps in retaining the analyte on a reversed-phase sorbent.[20]

  • Condition: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent and activate the functional groups.

  • Equilibrate: Pass 1 mL of water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Load: Slowly load the pre-treated sample onto the cartridge. The analyte and internal standard will be retained by the sorbent.

  • Wash: Pass 1 mL of a weak solvent (e.g., 5% methanol in water) through the cartridge.

    • Scientist's Note: This step is critical for selectivity. The wash solvent is strong enough to remove weakly bound interferences but weak enough to leave the analyte of interest on the sorbent.[15]

  • Elute: Pass 1 mL of a strong organic solvent (e.g., acetonitrile or methanol) through the cartridge to disrupt the analyte-sorbent interaction and collect the purified fraction.

  • Evaporate the eluate to dryness and reconstitute in mobile phase for LC-MS/MS analysis. [14]

Method Validation and Performance Comparison

Every bioanalytical method must be validated to ensure its reliability, as mandated by regulatory bodies like the FDA and EMA. [21][22][23][24]The chosen sample preparation protocol directly impacts key validation parameters.

Key Validation Parameters Influenced by Sample Preparation:

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample.

  • Matrix Effect: Assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution. [7]The use of this compound is intended to normalize this effect. [4]* Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Precision & Accuracy: The closeness of repeated measurements and their proximity to the true value, respectively. A clean sample preparation method reduces variability and improves both.

Hypothetical Performance Comparison:

Parameter Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction
Analyte Recovery % 90 - 105% 75 - 95% 85 - 100%
Matrix Effect (CV%) < 15% < 10% < 5%
Precision (CV%) < 10% < 8% < 5%
Extract Cleanliness Low Medium High
Throughput High Medium Low to Medium

| Cost per Sample | Low | Low to Medium | High |

Conclusion

The selection of an appropriate sample preparation strategy is a cornerstone of developing a robust and reliable bioanalytical method. This compound serves as an ideal internal standard, compensating for analytical variability, but its effectiveness is maximized when paired with an optimized cleanup protocol. [1]While Protein Precipitation offers speed and simplicity, Solid-Phase Extraction provides the cleanest extracts and highest sensitivity. [25][20]Liquid-Liquid Extraction presents a balanced intermediate option. The final choice should be guided by the specific requirements of the assay, including the nature of the analyte, the required limit of quantification, and laboratory throughput demands. Each protocol described herein provides a validated starting point for method development, ensuring data integrity and confidence in bioanalytical results.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.
  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Elsevier B.V.
  • Introduction to deuterated internal standards in mass spectrometry. Benchchem.
  • LC-MS Sample Preparation: Techniques & Challenges. NorthEast BioLab.
  • Sample preparation prior to the LC–MS-based... : Bioanalysis. Ovid.
  • Preparing Samples for LC-MS/MS Analysis.
  • Deuterated internal standards and bioanalysis by AptoChem. AptoChem.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Basic Sample Preparation Techniques in LC‐MS Bioanalysis.
  • Ethyl 2-oxo-4-phenylbutyr
  • Ethyl 2-oxo-4-phenylbutyr
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. LGC.
  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
  • Technical Tip: Protein Precipit
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed.
  • Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research.
  • Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. Element Lab Solutions.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • How Solid-Phase Extraction Affects Challenges in Bioanalysis.
  • Bioanalytical Sample Prepar
  • Solid-phase extraction: a principal option for peptide bioanalytical sample prepar
  • An Introduction to Solid Phase Extraction (SPE). Bio-Analysis Centre.
  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency.
  • Guideline on bioanalytical method valid
  • Ethyl 2-oxo-4-phenylbutyr
  • ethyl 2-oxo-4-phenylbutyr

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Definitive Structural Elucidation of Ethyl 2-Oxo-4-phenylbutyrate-d5 using High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural verification and analysis of Ethyl 2-Oxo-4-phenylbutyrate-d5, an isotopically labeled analog of a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[1] Isotopic labeling is a cornerstone of modern drug development, enabling precise tracking of metabolic pathways and pharmacokinetics.[2][3] This document provides field-proven protocols for sample preparation, data acquisition, and in-depth spectral interpretation for both ¹H and ¹³C NMR. We will explore the profound and telling effects of deuterium labeling on the resulting spectra, offering a self-validating methodology for confirming the site of isotopic incorporation and assessing the purity of the labeled compound.

Foundational Principles: The "Why" Behind the Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.[4] The analysis hinges on two primary parameters: the chemical shift (δ), which reveals the electronic environment of a nucleus, and spin-spin coupling (J), which provides information on the connectivity of atoms.[5][6]

1.1. The Impact of Deuterium Labeling

The strategic replacement of hydrogen (¹H, proton) with its isotope deuterium (²H or D) introduces significant and diagnostically useful changes in the NMR spectra.[7]

  • In ¹H NMR: Deuterium has a nuclear spin of I=1 (a quadrupolar nucleus) and a much smaller magnetic moment than a proton (I=½).[8] Consequently, it resonates at a completely different frequency and is effectively "invisible" in a standard ¹H NMR experiment. The primary result is the complete disappearance of the signal corresponding to the replaced proton.[7]

  • In ¹³C NMR: A carbon atom bonded to deuterium (C-D) exhibits two key effects. First, the spin-spin coupling between ¹³C and ²H (¹J_CD_) splits the carbon signal into a multiplet (typically a 1:1:1 triplet, as seen with the common solvent CDCl₃).[9] Second, deuterium's quadrupolar moment introduces an efficient relaxation mechanism that can lead to significant broadening and a decrease in the intensity of the attached carbon's signal.[10][11] While modern spectrometers often use deuterium decoupling, residual effects can persist.

The analysis of this compound leverages these principles to provide unambiguous confirmation of deuteration on the phenyl ring.

Experimental Design and Protocols

A high-quality NMR spectrum is born from meticulous sample preparation and logically chosen acquisition parameters. This section provides a robust, step-by-step protocol.

2.1. Materials and Reagents

  • Analyte: this compound

  • Deuterated Solvents: Chloroform-d (CDCl₃, 99.8+ atom % D), Acetone-d₆ ((CD₃)₂CO, 99.9+ atom % D), or other suitable solvent where the analyte is fully soluble.[12] The choice depends on analyte solubility and potential overlap of residual solvent peaks with analyte signals.[13]

  • NMR Tubes: High-precision 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent).[14]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often pre-added to deuterated solvents by the manufacturer as a chemical shift reference (δ 0.00 ppm).

  • Ancillary Supplies: Glass Pasteur pipettes, cotton or glass wool for filtration, clean vials.

2.2. Protocol 1: Sample Preparation

The objective is to create a homogenous, particle-free solution at an optimal concentration.[15][16]

  • Weighing the Analyte:

    • For ¹H NMR: Weigh 5-25 mg of this compound into a clean, dry vial.

    • For ¹³C NMR: Weigh 50-100 mg of the analyte into a vial. A higher concentration is required due to the low natural abundance of the ¹³C isotope.[17]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14] Gently swirl or vortex to ensure the sample dissolves completely.

  • Filtration (Critical Step): To obtain high-resolution spectra, the solution must be free of any suspended particulate matter.[16]

    • Prepare a filter pipette by tightly packing a small piece of cotton or glass wool into the neck of a Pasteur pipette.[14]

    • Using the filter pipette, transfer the analyte solution from the vial into the NMR tube. This removes dust and other microparticulates that broaden NMR signals.

  • Final Volume and Labeling: The final sample height in the 5 mm tube should be approximately 4.5-5.5 cm.[14][16] Cap the tube securely and label it clearly.

2.3. Protocol 2: NMR Data Acquisition

These parameters are based on a 400 MHz spectrometer but can be adapted.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D Proton experiment (e.g., Bruker zg30).

    • Spectral Width (SW): ~16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): ~2-3 seconds.

    • Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

    • Number of Scans (NS): 8-16 scans.

  • ¹³C{¹H} NMR Acquisition (Proton Decoupled):

    • Experiment: Standard 1D Carbon experiment with proton decoupling (e.g., Bruker zgpg30).

    • Spectral Width (SW): ~220 ppm, centered around 110 ppm.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, depending on sample concentration. This higher number is necessary to achieve a good signal-to-noise ratio.

Experimental Workflow Visualization

G Figure 1: NMR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis weigh 1. Weigh Analyte (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter 3. Filter into NMR Tube (Remove Particulates) dissolve->filter setup 4. Insert, Lock & Shim filter->setup h1_nmr 5. Acquire ¹H NMR (zg30, 16 scans, D1=5s) setup->h1_nmr c13_nmr 6. Acquire ¹³C NMR (zgpg30, 1024+ scans, D1=2s) setup->c13_nmr process 7. Process Data (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process interpret 8. Spectral Interpretation & Structural Verification process->interpret

Caption: Experimental workflow from sample preparation to data analysis.

Spectral Analysis and Interpretation

The true power of this analysis lies in comparing the expected spectrum of the non-deuterated compound with the observed spectrum of the d5-analog.

Molecular Structure for Assignment

Sources

Application Note: High-Sensitivity Quantification of Enalapril and Enalaprilat in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a robust, self-validating protocol for the simultaneous quantification of Enalapril (prodrug) and its active metabolite, Enalaprilat, in human plasma.[1][2][3][4][5] Given the significant polarity difference between the lipophilic parent and the zwitterionic metabolite, this method utilizes Stable Isotope Labeled (SIL) Internal Standards (Enalapril-d5 and Enalaprilat-d5) to compensate for matrix effects and recovery variances. The workflow features a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) coupled with UPLC-MS/MS, ensuring compliance with FDA/EMA bioanalytical guidelines.

Introduction & Scientific Rationale

The Bioanalytical Challenge

Enalapril is an Angiotensin-Converting Enzyme (ACE) inhibitor administered as a prodrug (ethyl ester) to improve oral bioavailability.[6] It is rapidly hydrolyzed in the liver to Enalaprilat , the active dicarboxylic acid metabolite.

  • Enalapril (Parent): Moderately lipophilic, easy to extract.

  • Enalaprilat (Metabolite): Highly polar, zwitterionic (two carboxyl groups, one secondary amine). It suffers from poor retention on standard C18 columns and low recovery in Liquid-Liquid Extraction (LLE).

The Role of Internal Standards (IS)

While structural analogues like Benazepril have historically been used, they fail to co-elute perfectly with the analytes, leading to inadequate compensation for Matrix Effects (ion suppression/enhancement) in the ESI source.

Directive: This protocol mandates the use of deuterated internal standards (Enalapril-d5 and Enalaprilat-d5 ).[4]

  • Mechanism: The SIL IS shares identical physicochemical properties (pKa, solubility) and retention time with the analyte.

  • Benefit: Any signal suppression caused by co-eluting phospholipids affects the analyte and the IS equally, normalizing the response ratio.

Metabolic Pathway & Structural Logic

MetabolicPathway Enalapril Enalapril (Prodrug) (Ethyl Ester) Lipophilic Liver Hepatic Hydrolysis (Carboxylesterase 1) Enalapril->Liver Oral Admin Enalaprilat Enalaprilat (Active) (Dicarboxylic Acid) Polar/Zwitterionic Liver->Enalaprilat Bioactivation

Figure 1: Bioactivation of Enalapril to Enalaprilat. The polarity shift necessitates a mixed-mode extraction strategy.

Experimental Protocol

Materials & Reagents[4]
  • Analytes: Enalapril Maleate, Enalaprilat (USP Reference Standards).

  • Internal Standards: Enalapril-d5, Enalaprilat-d5 (Isotopic purity >99%).[4]

  • Matrix: Drug-free human plasma (K2EDTA).

  • SPE Cartridges: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX or Thermo SOLA AX), 30mg/1cc.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH4OH).

Solution Preparation
  • Stock Solutions: Prepare 1.0 mg/mL of each analyte and IS in Methanol. Store at -20°C.

  • Working IS Solution: Dilute d5-IS stocks to ~500 ng/mL in 50:50 MeOH:Water.

  • Calibration Standards: Spike plasma to create a range of 1.0 – 200 ng/mL for both analytes.

Sample Preparation: Mixed-Mode SPE (MAX)

Rationale: Enalaprilat is a dicarboxylic acid.[6] At neutral pH, it is negatively charged. Using a Strong Anion Exchange (MAX) sorbent allows us to lock the analyte onto the cartridge, wash away neutrals/bases (phospholipids), and elute by neutralizing the acid.

SPE_Workflow Step1 1. Pre-treatment 200µL Plasma + 20µL IS + 200µL 5% NH4OH (pH > 8) Step2 2. Conditioning 1mL MeOH -> 1mL Water Step1->Step2 Step3 3. Load Sample Gravity flow (Analyte binds to AX sites) Step2->Step3 Step4 4. Wash 1 (Aqueous) 1mL 5% NH4OH (Remove proteins) Step3->Step4 Step5 5. Wash 2 (Organic) 1mL Methanol (Remove neutrals/lipids) Step4->Step5 Step6 6. Elution 2 x 200µL 2% Formic Acid in Methanol (Acid neutralizes carboxyls -> Release) Step5->Step6 Step7 7. Reconstitution Evaporate N2 @ 40°C Reconstitute in Mobile Phase Step6->Step7

Figure 2: Mixed-Mode Anion Exchange (MAX) extraction logic. High pH loading ensures Enalaprilat binds; Low pH elution releases it.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Thermo Altis) coupled to UHPLC.

  • Column: C18, 50mm x 2.1mm, 1.7µm (e.g., Waters Acquity BEH C18 or Thermo Hypersil GOLD).

  • Mobile Phase A: 0.1% Formic Acid in Water.[6][7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Load
2.50 90 Elution
3.00 90 Wash
3.10 10 Re-equilibration

| 4.50 | 10 | End |

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
Enalapril 377.2234.125Quantifier
Enalaprilat 349.2206.128Quantifier
Enalapril-d5 382.2239.125Internal Standard
Enalaprilat-d5 354.2211.128Internal Standard

Validation & Quality Assurance (Self-Validating Systems)

To ensure the protocol is trustworthy, implement these checks in every run:

  • IS Response Monitoring: Plot the peak area of the Internal Standard across the entire run. A drop of >30% in a specific sample indicates severe matrix effects or extraction failure for that specific vial.

  • Ion Ratio Confirmation: Monitor a secondary transition (Qualifier) for Enalapril (377.2 -> 160.1). The ratio of Quantifier/Qualifier must remain within ±15% of the standard.

  • Carryover Check: Inject a double blank after the highest standard (ULOQ). Response must be <20% of the LLOQ.

Summary of Performance Metrics
ParameterAcceptance CriteriaTypical Performance
Linearity (r²) > 0.990> 0.998
Precision (CV%) < 15% (20% at LLOQ)3 - 8%
Accuracy (%Nominal) 85 - 115%92 - 108%
Recovery (SPE) Consistent (>50%)Enalapril: ~90% / Enalaprilat: ~85%

Troubleshooting Guide

  • Issue: Low recovery of Enalaprilat.[8]

    • Cause: The elution solvent was not acidic enough to neutralize the dicarboxylate.

    • Fix: Ensure Elution solvent is 2% Formic Acid in Methanol (freshly prepared).

  • Issue: Peak Tailing.

    • Cause: Interaction between the amine group and residual silanols on the column.

    • Fix: Increase ionic strength of Mobile Phase A by adding 5mM Ammonium Formate .

  • Issue: Signal Suppression at retention time.

    • Cause: Phospholipids co-eluting.

    • Fix: Ensure the "Wash 2" step in SPE (100% Methanol) is performed vigorously to remove lipids before elution.

References

  • Thermo Fisher Scientific. "LC-MS/MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma Using SOLA.

  • Ghosh, C., et al. (2010). "Matrix Effect Compensation in LC-MS/MS: The Role of Internal Standards." Journal of Bioanalysis & Biomedicine.

  • FDA U.S. Food & Drug Administration. (2018).

  • Mulvana, D.E. (2010). "Critical topics in bioanalysis: The impact of internal standard selection." Bioanalysis.

Sources

Application Notes and Protocols: The Strategic Use of Deuterated Compounds in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Isotope—A Paradigm Shift in Metabolic Investigation

In the intricate landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. Traditionally, drug metabolism studies have navigated the complex network of enzymatic transformations to identify metabolic "soft spots," predict pharmacokinetic profiles, and preempt potential drug-drug interactions. The advent of precision deuteration, the strategic replacement of hydrogen (¹H) with its stable, heavier isotope deuterium (²H or D), has transcended the mere use of labeled compounds as analytical standards.[1][2][3] It has evolved into a powerful tool to rationally modulate metabolic pathways, thereby enhancing the therapeutic properties of drug candidates.[4][5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and detailed protocols for leveraging deuterated compounds in drug metabolism and pharmacokinetics (DMPK) studies. We will delve into the causality behind experimental choices, moving beyond rote procedural descriptions to foster a deeper understanding of how to harness the unique properties of deuterium to design better, safer medicines.

The foundational principle underpinning this strategy is the Kinetic Isotope Effect (KIE) .[4][7][8] Due to its greater mass, a carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and more stable.[4][7][8] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present.[4][7][9] This seemingly subtle atomic substitution can have profound and clinically meaningful consequences.[5][7]

The first FDA-approved deuterated drug, Austedo® (deutetrabenazine), serves as a landmark example.[10][11][12][13] By deuterating the two methoxy groups of tetrabenazine, which are primary sites of rapid metabolism, the resulting drug exhibits a significantly slower rate of metabolism.[10][11] This leads to more stable plasma concentrations, allowing for less frequent dosing and an improved side-effect profile for patients with Huntington's disease.[7][10][11] More recently, the approval of deucravacitinib, a de novo deuterated drug, further solidifies the role of this strategy not just in modifying existing drugs but in novel drug discovery from the outset.[5][10]

This document will equip you with the knowledge to strategically apply deuteration in your research, from initial metabolic stability screening to detailed reaction phenotyping, ultimately enabling more informed decisions in the drug development pipeline.

The Kinetic Isotope Effect (KIE) in Drug Metabolism: A Deeper Dive

The majority of Phase I metabolic reactions are oxidative processes catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[14][15][16] These reactions, including hydroxylation, N-dealkylation, and O-dealkylation, frequently involve the abstraction of a hydrogen atom from a C-H bond as a critical, often rate-limiting, step.[4][14][15]

dot

Reaction_Phenotyping_Workflow cluster_workflow Reaction Phenotyping Workflow Start Test Compound (Protio & Deuterated) Incubate Incubate with individual recombinant CYP enzymes (e.g., 3A4, 2D6, 2C9) Start->Incubate LCMS LC-MS/MS Analysis (Quantify Parent Drug) Incubate->LCMS Analysis Calculate Rate of Metabolism for each CYP isoform LCMS->Analysis Result Identify Primary Metabolizing Enzymes Analysis->Result caption Fig. 2: Workflow for Reaction Phenotyping

Caption: Identifying key metabolizing enzymes using recombinant systems.

Advanced Applications and Considerations

Deuterated Compounds as Internal Standards

Beyond modulating metabolism, deuterated compounds are the gold standard for use as internal standards (IS) in quantitative bioanalysis by LC-MS. [1][17][18][19]Because they are chemically identical to the analyte, they co-elute chromatographically and experience the same matrix effects (e.g., ion suppression or enhancement), providing the most accurate correction for analytical variability during sample preparation and analysis. [17][19][20] Best Practices for Deuterated Internal Standards:

  • Isotopic Purity: Use an IS with high isotopic enrichment (≥98%) to minimize signal interference. [17][19]* Mass Difference: A mass difference of at least 3-4 Da is recommended to prevent mass spectrometric cross-talk. [20]* Stability of Label: Deuterium should be placed at a metabolically and chemically stable position to prevent back-exchange of D for H during sample processing.

Probing Mechanisms of Toxicity

Deuteration can be a valuable tool to investigate mechanisms of toxicity. [3]If a drug's toxicity is suspected to be caused by a reactive metabolite, selectively deuterating the metabolic site responsible for its formation can provide critical evidence. A reduction in toxicity for the deuterated analog would strongly support the hypothesis that the specific metabolic pathway is responsible for the adverse effect. [3][21]

Conclusion and Future Outlook

The strategic use of deuterated compounds has firmly established itself as an indispensable tool in modern drug metabolism studies. It offers a sophisticated approach to rationally design molecules with improved pharmacokinetic properties, enhanced safety profiles, and greater therapeutic potential. [4][5]From the foundational metabolic stability assays to complex reaction phenotyping and mechanistic toxicology, the principles of the kinetic isotope effect provide a powerful lever for medicinal chemists and DMPK scientists. As analytical technologies continue to advance, the precision and application of deuteration in drug discovery will undoubtedly expand, paving the way for the development of the next generation of safer and more effective medicines.

References

  • Isowater Corporation. (n.d.). Pharmaceutical Applications Of Deuterium. Retrieved from [Link]

  • Che, A. (2023, March 8). FDA-Approved Deuterated Drugs and Their Syntheses. Medium. Retrieved from [Link]

  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297. Retrieved from [Link]

  • Pennington, W. R., & Smith, R. L. (2017). The First Approved “Deuterated” Drug: A Short Review of the Concept. The Consultant Pharmacist, 32(9), 540-543. Retrieved from [Link]

  • Halford, B. (2017, April 5). FDA approves first deuterated drug. C&EN Global Enterprise. Retrieved from [Link]

  • Di Martino, R. M., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 623-644. Retrieved from [Link]

  • Th-Kopf, I., et al. (2021). Deuterated Drugs. LaboratoriumsMedizin, 45(5), 263-273. Retrieved from [Link]

  • Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0206279. Retrieved from [Link]

  • Smiar, N. (2020). The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. Digital Commons @ Assumption University. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Synthesis of deuterated metabolites. Retrieved from [Link]

  • Guengerich, F. P. (2013). Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 56(9-10), 428-431. Retrieved from [Link]

  • Timmins, G. S. (2009). The kinetic isotope effect in the search for deuterated drugs. Expert Opinion on Drug Discovery, 4(1), 1-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of Deuterium in Medicinal Chemistry. Retrieved from [Link]

  • Ingenza. (2025, August 15). Deuterium: Slowing Metabolism One C–H Bond At A Time. Retrieved from [Link]

  • Harland, R., & Trager, W. F. (1987). Kinetic isotope effects and 'metabolic switching' in cytochrome P450-catalyzed reactions. BioEssays, 7(5), 215-219. Retrieved from [Link]

  • Guengerich, F. P. (2013). Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. ResearchGate. Retrieved from [Link]

  • Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). Retrieved from [Link]

  • Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Retrieved from [Link]

  • Munir, R., et al. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. ResearchGate. Retrieved from [Link]

  • Zahoor, A. F., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. ResearchGate. Retrieved from [Link]

  • Tredwell, M., et al. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deuterated biomolecules. Bioorganic & Medicinal Chemistry Letters, 29(9), 1133-1136. Retrieved from [Link]

  • BioIVT. (2024, September 3). CYP Inhibitors Used for Reaction Phenotyping Studies. Retrieved from [Link]

  • Gmaj, J., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 123-129. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of various deuterated compounds. Retrieved from [Link]

  • Metabolic Solutions. (2025, December 11). Deuteromics: Quantifying Glucose, Lipid, and Protein Flux Noninvasively. Retrieved from [Link]

  • Nakano, T., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies. European Radiology. Retrieved from [Link]

  • Wang, Y., et al. (2026, February 17). Single-cell Raman insights into microbial strategies for sustainable phosphorus mining and recycling. Frontiers. Retrieved from [Link]

  • Borza, R., et al. (1989). Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures. MDPI. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • De Feyter, H. M., & Behar, K. L. (2018). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. Metabolites, 8(3), 44. Retrieved from [Link]

  • Mattek. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]

  • Gupta, M. (2025, August 7). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. Retrieved from [Link]

  • Cyprotex. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Hub: High-Precision Quantitation of Ethyl 2-Oxo-4-phenylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Matrix Effect Paradox

Welcome to the technical support hub. You are likely here because your LC-MS/MS data for Ethyl 2-Oxo-4-phenylbutyrate (EOPB) —a critical intermediate in ACE inhibitor synthesis (e.g., Benazepril, Enalapril)—is showing inconsistency.

In biological matrices (plasma, urine) or complex reaction mixtures, matrix effects are the silent killers of accuracy. Co-eluting phospholipids and salts compete for charge in the electrospray ionization (ESI) source, causing ion suppression.

The Solution: Ethyl 2-Oxo-4-phenylbutyrate-d5. This deuterated internal standard (IS) is not just a reference; it is a chemical mirror . Because it is chemically identical to your analyte but mass-distinct, it experiences the exact same suppression events at the exact same retention time. By normalizing your analyte signal against the IS, you mathematically cancel out the matrix effect.

Module 1: The Mechanism of Correction

To trust the protocol, you must understand the physics. The diagram below illustrates how EOPB-d5 corrects for ion suppression that would otherwise result in false negatives.

MatrixEffect cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) cluster_2 Detector Response Analyte Analyte (EOPB) RT: 3.2 min Droplet Charged Droplet Competition for H+ Analyte->Droplet IS IS (EOPB-d5) RT: 3.2 min IS->Droplet Matrix Matrix (Phospholipids) RT: 3.1-3.3 min Matrix->Droplet Steals Charge Signal_A Analyte Signal (Suppressed 40%) Droplet->Signal_A Signal_IS IS Signal (Suppressed 40%) Droplet->Signal_IS Ratio Calculated Ratio (Constant) Signal_A->Ratio Signal_IS->Ratio

Figure 1: Mechanism of Matrix Effect Cancellation. Note that while absolute signal drops due to matrix interference, the Analyte/IS ratio remains stable because both species are affected equally.

Module 2: Optimized Experimental Protocol

Warning: Alpha-keto esters like EOPB are susceptible to hydrolysis by plasma esterases. Standard protocols will fail without stabilization.

Mass Spectrometry Parameters (Guideline)

Note: Transitions must be optimized on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Mechanism
EOPB 207.1 [M+H]⁺91.12520Tropylium ion formation
EOPB 207.1 [M+H]⁺133.12515Loss of Ethyl Formate
EOPB-d5 212.1 [M+H]⁺96.12520d5-Tropylium ion
Sample Preparation (The "Cold & Acidic" Method)

This protocol minimizes ester hydrolysis and maximizes recovery.

  • Collection: Collect blood into tubes containing NaF/KOx (esterase inhibitor) and keep on ice.

  • Acidification: Immediately add 10 µL of 5% Formic Acid per 100 µL plasma. Crucial: Low pH stabilizes the alpha-keto ester.

  • IS Spiking: Add 10 µL of EOPB-d5 working solution (e.g., 500 ng/mL in acetonitrile).

  • Precipitation: Add 300 µL ice-cold Acetonitrile. Vortex 30s.

  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant directly or dilute 1:1 with water if peak shape is poor.

Module 3: Troubleshooting & FAQs

Direct solutions to common failure modes.

Q1: My Internal Standard (IS) response is fluctuating wildly between samples. Why?

Diagnosis: This indicates that the matrix effect is variable between patients (e.g., lipemic vs. normal plasma) or that you have a solubility issue. The Fix:

  • Check Solubility: EOPB is lipophilic. Ensure your stock solution is in 100% Methanol or Acetonitrile, not water.

  • Switch to LLE: If Protein Precipitation (PPT) leaves too much matrix, switch to Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether). LLE removes phospholipids more effectively than PPT.

Q2: I see a signal for EOPB in my "Blank" samples (Cross-talk).

Diagnosis: This is usually due to Isotopic Impurity or Mass Window Overlap .

  • Scenario A: Your EOPB-d5 standard contains trace amounts of d0 (unlabeled) material.

  • Scenario B: The mass resolution of your quadrupole is too wide, letting the d5 isotope envelope bleed into the d0 channel. The Fix:

  • Verify Purity: Check the Certificate of Analysis. If d0 content is >0.5%, you must lower the IS concentration added to samples so the contribution to the analyte channel is below the LLOQ (Lower Limit of Quantitation).

  • Adjust MRM: Ensure you are not monitoring a transition where the d5 loses the label (e.g., if the d5 is on the ethyl group and you monitor the loss of the ethyl group, both IS and Analyte produce the same fragment). Always use the phenyl-ring labeled d5.

Q3: The Retention Time (RT) of the Deuterated Standard is slightly different from the Analyte.

Diagnosis: This is the Deuterium Isotope Effect . Deuterium is slightly more lipophilic than hydrogen, which can cause a slight shift (usually <0.1 min) on C18 columns. The Fix:

  • This is normal. As long as the shift is consistent and the peaks still overlap significantly (>80%), the matrix correction will hold.

  • Critical: If they separate completely, the IS is no longer correcting for the specific matrix zone of the analyte. Change the gradient slope to force co-elution.

Module 4: Stability & Handling Decision Tree

Alpha-keto esters are chemically fragile. Use this logic flow to prevent degradation during storage.

StabilityFlow Start Storage of EOPB-d5 Stock Solvent Solvent Selection Start->Solvent Water Aqueous/Buffer? Solvent->Water Avoid Organic 100% MeCN or MeOH? Solvent->Organic Preferred Hydrolysis Discard Solution Water->Hydrolysis Rapid Degradation (Alpha-keto cleavage) Temp Temperature Organic->Temp Check Temp RoomTemp RoomTemp Temp->RoomTemp 25°C Freezer Freezer Temp->Freezer -20°C or -80°C Enolization Enolization RoomTemp->Enolization Risk of D-H Exchange (If acidic) Stable Stable Freezer->Stable Stable for >6 Months

Figure 2: Stability Decision Tree. Note that aqueous storage is the primary cause of stock solution failure.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[1][2] Focuses on the requirement for IS to track matrix effects. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Defines the standard calculation for Matrix Factor. [Link]

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia. Discusses deuterium isotope effects on retention time. [Link]

  • PubChem Compound Summary: Ethyl 2-oxo-4-phenylbutyrate. National Center for Biotechnology Information. Chemical structure and physical property verification.[3][4] [Link]

Sources

Technical Support Center: Minimizing Ion Suppression with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to understanding and mitigating ion suppression in liquid chromatography-mass spectrometry (LC-MS) using deuterated internal standards. This guide is designed for researchers, scientists, and drug development professionals who seek to enhance the accuracy, precision, and robustness of their quantitative bioanalytical methods. Here, we will delve into the mechanisms of ion suppression, the critical role of deuterated internal standards, and provide practical troubleshooting advice to overcome common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS?

Ion suppression is a type of matrix effect that leads to a decreased response of the analyte of interest in the mass spectrometer.[1][2] It occurs when co-eluting compounds from the sample matrix, such as salts, lipids, or metabolites, interfere with the ionization process of the analyte in the ion source.[3][4] This competition for ionization can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification, ultimately compromising the integrity of the analytical data.[1][5] The "matrix" encompasses all components within a sample, excluding the analyte itself.[4]

The primary mechanisms behind ion suppression in electrospray ionization (ESI) include:

  • Competition for Charge: Co-eluting matrix components can compete with the analyte for the available charge on the surface of the ESI droplets, leading to a reduction in the formation of gas-phase analyte ions.[4]

  • Changes in Droplet Properties: Interfering compounds can alter the physical properties of the droplets, such as viscosity and surface tension, which can hinder the evaporation of the solvent and the release of analyte ions.[1]

  • Co-precipitation: Non-volatile materials in the matrix can cause the analyte to co-precipitate, preventing it from efficiently entering the gas phase for ionization.[2]

Q2: What is a deuterated internal standard and how does it help minimize ion suppression?

A deuterated internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium (²H).[6][7] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their physicochemical properties remain nearly identical.[7]

Deuterated internal standards are considered the "gold standard" for quantitative LC-MS analysis because they co-elute with the analyte and experience the same degree of ion suppression or enhancement.[4][6][8] By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by ion suppression is normalized, leading to more accurate and precise results.[4][7] The key assumption is that any factor affecting the analyte's signal will have a proportional effect on the deuterated internal standard.[9]

Q3: What are the key characteristics of an ideal deuterated internal standard?

An ideal deuterated internal standard should possess the following characteristics:

  • High Isotopic Purity: The standard should have a high degree of deuterium incorporation (typically ≥98%) to minimize the contribution of any unlabeled analyte.[6]

  • High Chemical Purity: The standard should be free from impurities that could interfere with the analysis.[6]

  • Stable Isotope Labeling: The deuterium atoms should be placed in positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[10]

  • Sufficient Mass Difference: A mass difference of at least 3 mass units is generally recommended for small molecules to avoid isotopic crosstalk between the analyte and the internal standard.[9][10]

  • Co-elution with the Analyte: The internal standard should have a retention time as close as possible to the analyte to ensure they are subjected to the same matrix effects.[11][12]

Troubleshooting Guides

Problem 1: I'm observing poor reproducibility and accuracy in my results, even with a deuterated internal standard.

Possible Cause 1: Chromatographic Separation of the Analyte and Internal Standard (Isotope Effect)

While deuterated internal standards are designed to co-elute with the analyte, the substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in retention time, a phenomenon known as the "deuterium isotope effect".[11] If the separation is significant enough to place the analyte and internal standard in different zones of ion suppression, the normalization will be ineffective.[11]

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms of the analyte and the deuterated internal standard. Overlay them to visually assess the degree of peak overlap.

  • Optimize Chromatography: If there is a noticeable separation, adjust the chromatographic conditions to promote co-elution. This may involve:

    • Modifying the mobile phase composition or gradient profile.

    • Changing the column chemistry or dimensions.

    • Adjusting the column temperature.

  • Consider a Different Labeled Standard: If chromatographic optimization fails to achieve co-elution, consider using an internal standard labeled with ¹³C or ¹⁵N, as these isotopes are less prone to causing chromatographic shifts compared to deuterium.[13]

Possible Cause 2: Non-uniform Matrix Effects

In some cases, the extent of ion suppression can vary significantly between different samples or even within the same analytical run.[14] This can occur when the composition of the sample matrix is highly variable. Even a co-eluting deuterated internal standard may not be able to fully compensate for such drastic and non-linear matrix effects.[14]

Troubleshooting Steps:

  • Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. This involves infusing a constant flow of the analyte solution into the MS detector while injecting a blank matrix extract.[15][16] Dips in the baseline signal indicate retention times where ion suppression occurs.

  • Improve Sample Preparation: Enhance your sample cleanup procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at reducing matrix effects than simple protein precipitation.[1][17]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[1] However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).

Problem 2: The response of my deuterated internal standard is highly variable across my sample set.

Possible Cause 1: Inconsistent Sample Preparation

Variability in the internal standard response can often be traced back to inconsistencies in the sample preparation workflow.

Troubleshooting Steps:

  • Review Pipetting and Dispensing: Ensure that the same amount of internal standard is added to every sample, standard, and quality control (QC). Use calibrated pipettes and consistent techniques.

  • Assess Extraction Efficiency: The recovery of the internal standard should be consistent across the batch. If you observe significant variability, re-evaluate your extraction protocol for robustness.

  • Check for Stability: Confirm the stability of your internal standard in the stock solution and in the final extracted sample under the storage and handling conditions used.[18]

Possible Cause 2: Matrix-Induced Signal Variability

As discussed previously, different sample matrices can lead to varying degrees of ion suppression, directly impacting the internal standard's response. The FDA has provided guidance on evaluating internal standard response variability.[19][20][21]

Troubleshooting Steps:

  • Monitor IS Response: Systematically track the internal standard's peak area across all samples in an analytical run.

  • Investigate Outliers: If a subset of samples shows a significantly different internal standard response, it may indicate a different matrix composition.

  • Dilution and Re-analysis: For samples with anomalous internal standard responses, diluting the sample with a blank matrix and re-analyzing can help determine if the variability is matrix-related.[20]

Experimental Protocol: Assessing and Mitigating Ion Suppression

This protocol outlines a systematic approach to evaluating matrix effects and validating the effectiveness of a deuterated internal standard.

Objective: To quantify the extent of ion suppression in a plasma sample and to demonstrate the compensatory effect of a co-eluting deuterated internal standard.

Materials:

  • Analyte of interest

  • Deuterated internal standard for the analyte

  • Blank human plasma (from at least six different sources)

  • LC-MS/MS system

  • Appropriate solvents and reagents for sample preparation and chromatography

Methodology:

Step 1: Preparation of Stock and Working Solutions

  • Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Prepare a working solution of the analyte and a separate working solution of the deuterated internal standard by diluting the stock solutions.

Step 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones

  • Set up a post-column infusion system by teeing in a syringe pump delivering a constant flow of the analyte working solution into the LC flow stream just before the mass spectrometer's ion source.

  • Inject a protein-precipitated blank plasma extract onto the LC column.

  • Monitor the analyte's signal. A stable baseline should be observed. Any significant drop in the signal indicates a region of ion suppression.[15]

Step 3: Quantitative Evaluation of Matrix Factor

  • Prepare three sets of samples:

    • Set A (Analyte in Solvent): Spike the analyte working solution into the mobile phase.

    • Set B (Analyte in Post-Extracted Matrix): Precipitate blank plasma with an organic solvent (e.g., acetonitrile). Spike the analyte working solution into the resulting supernatant.

    • Set C (Analyte and IS in Post-Extracted Matrix): Precipitate blank plasma. Spike both the analyte and the deuterated internal standard working solutions into the supernatant.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) as the ratio of the analyte peak area in Set B to the analyte peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized MF as the ratio of the (analyte peak area / IS peak area) in Set C to the analyte peak area in Set A. An IS-normalized MF close to 1 demonstrates effective compensation by the internal standard.

Data Presentation:

Sample SetAnalyte Peak Area (Mean)IS Peak Area (Mean)Analyte/IS RatioMatrix Factor (MF)IS-Normalized MF
Set A (Solvent) 1,200,000N/AN/A1.00 (Reference)1.00 (Reference)
Set B (Matrix) 650,000N/AN/A0.54N/A
Set C (Matrix + IS) 680,000720,0000.94N/A0.98

This table presents hypothetical data for illustrative purposes.

Visualizing the Workflow

IonSuppressionWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_problem Troubleshooting Point Sample Biological Sample (e.g., Plasma) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Extraction (SPE, LLE, or PPT) Add_IS->Extraction LC_Sep LC Separation Extraction->LC_Sep MS_Detect MS/MS Detection LC_Sep->MS_Detect Ion_Suppression Ion Suppression Occurs LC_Sep->Ion_Suppression Peak_Integration Peak Integration (Analyte & IS) MS_Detect->Peak_Integration Ratio_Calc Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calc Quantification Quantification Ratio_Calc->Quantification Ratio_Calc->Ion_Suppression Compensates for Suppression Effect Ion_Suppression->MS_Detect

Caption: Workflow for minimizing ion suppression using a deuterated internal standard.

References

  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • Spectroscopy. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Spectroscopy. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Zhang, T., et al. (2019). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PLoS ONE, 14(3), e0213883. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. LinkedIn. [Link]

  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510. [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Agilent Technologies. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Agilent Technologies. [Link]

  • Jemal, M., & Xia, Y. Q. (2005). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Rapid communications in mass spectrometry, 19(15), 2125-2132. [Link]

  • Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]

  • Singh, V., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 2(5), 166-173. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Ocheje, D. O., & Ndinteh, D. T. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. African Journal of Pure and Applied Chemistry, 10(7), 89-95. [Link]

  • Jemal, M., & Xia, Y. Q. (2005). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Analyst, 130(8), 1147-1154. [Link]

  • Jemal, M., & Xia, Y. Q. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 344-350. [Link]

  • ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. [Link]

  • Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]

  • U.S. Food and Drug Administration. (2019, September 4). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. U.S. Food and Drug Administration. [Link]

  • Berg, T., & Strand, D. H. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography B, 879(32), 3843-3849. [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]

  • Thüring, K., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 33. [Link]

  • Liu, G., et al. (2010). Identifying, Evaluating, and Controlling Bioanalytical Risks Resulting from Nonuniform Matrix Ion Suppression/Enhancement and Nonlinear Liquid Chromatography−Mass Spectrometry Assay Response. Analytical Chemistry, 82(23), 9858-9866. [Link]

Sources

Common impurities in synthetic Ethyl 2-Oxo-4-phenylbutyrate-d5

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for synthetic Ethyl 2-Oxo-4-phenylbutyrate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding common impurities encountered during the synthesis and analysis of this isotopically labeled compound. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the integrity and quality of your experimental results.

Introduction: The Synthetic Landscape and Its Impurity Profile

This compound is a crucial labeled intermediate, often used in the synthesis of active pharmaceutical ingredients (APIs) for pharmacokinetic and metabolic studies. Its purity is paramount. The most common synthetic strategies involve a two-stage process:

  • Deuteration of a Phenyl Precursor: Typically, a phenylacetic acid derivative undergoes palladium-catalyzed hydrogen-deuterium exchange (H/D exchange) to install the five deuterium atoms on the aromatic ring.[1][2]

  • Chain Elongation: The resulting phenyl-d5 intermediate is then converted to the final product, commonly via a crossed Claisen condensation with diethyl oxalate or a related multi-step route involving a Grignard reagent.[3][4][5][6]

Each step in this sequence presents a unique set of challenges and potential impurities. This guide will help you identify, understand, and mitigate these issues.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during the analysis of this compound, presented in a practical question-and-answer format.

Issue 1: My Mass Spectrum shows multiple molecular ions below the expected mass.

Question: My LC-MS analysis shows the expected molecular ion peak for the d5 compound (e.g., [M+H]⁺ at m/z 212.3), but I also see significant peaks at m/z 211.3, 210.3, 209.3, etc. What are these?

Answer: You are observing an incomplete isotopic distribution, which is one of the most common impurity types for deuterated compounds. These lower mass peaks correspond to isotopologues with fewer than five deuterium atoms (d4, d3, d2, etc.).

Causality & Expert Insights:

  • Incomplete H/D Exchange: The primary cause is incomplete hydrogen-deuterium exchange during the deuteration step.[7] Catalytic deuteration is an equilibrium-driven process. Insufficient reaction time, low activity of the palladium catalyst, or contamination of the deuterium source (e.g., D₂O) with protic solvents (H₂O) can lead to a mixture of partially deuterated species.[7]

  • Back-Exchange: Deuterium atoms, especially if activated, can exchange back to hydrogen during workup or purification if protic solvents are used. While aromatic deuterons are generally stable, care must be taken.[7]

Troubleshooting & Mitigation Strategy:

  • Optimize Deuteration:

    • Reagent Stoichiometry: Increase the molar excess of the deuterium source (e.g., use a larger volume of D₂O).[7]

    • Catalyst Integrity: Use a fresh, high-activity palladium catalyst. Catalyst poisoning can halt the reaction prematurely.

    • Reaction Conditions: Methodically increase the reaction time or temperature, while monitoring for potential side reactions.[7]

  • Analytical Verification:

    • High-Resolution Mass Spectrometry (HR-MS): This is the definitive technique to confirm the elemental composition and calculate the isotopic enrichment of your compound.[8]

    • NMR Spectroscopy: ¹H-NMR is excellent for quantifying the small amounts of residual protons on the aromatic ring. For highly deuterated compounds (>98%), ²H-NMR (Deuterium NMR) can be a powerful tool to confirm the positions and relative abundance of deuterium.[9][10][11]

Issue 2: I have an unexpected peak in my HPLC chromatogram that doesn't match any isotopic variant.

Question: My HPLC-UV analysis shows a significant impurity peak. It doesn't correspond to the starting materials, and its mass spectrum is not consistent with an under-deuterated species. What could it be?

Answer: This is likely a process-related impurity, a byproduct formed during the synthesis. The identity depends on the specific synthetic route used for chain elongation.

Causality & Expert Insights (Route-Dependent):

  • If using a Claisen Condensation Route:

    • Self-Condensation Product: The most probable byproduct is the self-condensation product of your deuterated starting ester (e.g., ethyl phenyl-d5-acetate). This would result in Ethyl 2-(phenyl-d5)-3-oxo-4-(phenyl-d5)butanoate . This happens when the enolate of the starting ester attacks another molecule of the same ester instead of the desired diethyl oxalate.[3][5]

  • If using a Grignard Reaction Route:

    • Dimerization (Biphenyl-d10): A common side reaction in the formation of Grignard reagents is the coupling of two aryl halides to form a biphenyl compound.[12] In this case, you would form biphenyl-d10 . This impurity is non-polar and should elute early in a reverse-phase HPLC method.

Troubleshooting & Mitigation Strategy:

  • Optimize the Claisen Condensation:

    • Reaction Conditions: Crossed Claisen condensations are most effective when one ester, like diethyl oxalate, cannot form an enolate (lacks α-hydrogens), making it solely an electrophile.[6][13]

    • Base and Temperature Control: Use a strong, non-nucleophilic base like LDA to pre-form the enolate of the phenyl-d5-acetate before slowly adding it to the diethyl oxalate at low temperatures. This minimizes self-condensation.

  • Optimize the Grignard Reaction:

    • Slow Addition: Add the phenethyl-d5-halide slowly to the magnesium turnings to maintain a controlled reaction rate and minimize dimerization.

    • Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dry. Water quenches the Grignard reagent and can promote side reactions.[14]

  • Purification: These process-related impurities are structurally different from the desired product and can typically be removed by flash column chromatography. Develop your HPLC method to ensure baseline separation for accurate quantification.[15]

Part 2: Impurity Profile Summary

The following table summarizes the common impurities, their likely sources, and recommended analytical methods for detection.

Impurity TypeSpecific Example(s)Likely Source(s)Recommended Analytical Method(s)
Isotopic Impurities Ethyl 2-Oxo-4-(phenyl-d4)butyrate, etc.Incomplete H/D exchange reaction; back-exchange.[7]LC-MS (for mass distribution), ¹H-NMR (for residual protons), ²H-NMR.[9][11]
Starting Materials Phenyl-d5-acetic acid, Diethyl oxalateIncomplete reaction during the chain elongation step.HPLC-UV/MS, GC-MS.
Reagents/Byproducts Ethyl Phenyl-d5-acetateIntermediate from a Claisen condensation route.HPLC-UV/MS, GC-MS.
Process Impurities Ethyl 2-(phenyl-d5)-3-oxo-4-(phenyl-d5)butanoateSelf-condensation during Claisen reaction.[5]HPLC-UV/MS (distinct mass and retention time).
Biphenyl-d10Dimerization during Grignard reagent formation.[12]HPLC-UV/MS, GC-MS (non-polar).
Inorganic Impurities Palladium (Pd) residuesCarryover from the catalytic deuteration step.Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Residual Solvents Tetrahydrofuran (THF), Diethyl Ether, EthanolSolvents used during synthesis and purification.Headspace GC-MS.

Part 3: Experimental Protocols & Workflows

Protocol: HPLC-UV/MS Analysis for Purity Assessment

This protocol provides a general method suitable for separating this compound from its key potential impurities. Method optimization will be required based on your specific instrumentation.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: Hold at 30% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm.

3. Mass Spectrometer Conditions (ESI Positive Mode):

  • Scan Range: m/z 100 - 500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

4. Expected Results:

  • The main peak for this compound should show a primary ion at m/z 212.3 ([M+H]⁺).

  • Isotopic impurities (d4, d3, etc.) will appear as shoulders or closely eluting peaks with corresponding lower masses.

  • Process-related impurities like the self-condensation product will have a distinct retention time and a higher mass.

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for troubleshooting and identifying unknown impurities.

Impurity_Workflow Troubleshooting Workflow for Impurity Analysis start Unexpected Peak in Chromatogram ms_analysis Analyze by LC-MS (Check m/z) start->ms_analysis is_isotopic Is m/z = M-1, M-2, etc.? ms_analysis->is_isotopic nmr_analysis Analyze by NMR (¹H, ¹³C, ²H) hr_ms Perform High-Resolution MS (HR-MS) is_known_byproduct Does m/z match known byproducts (e.g., self-condensation)? is_isotopic->is_known_byproduct No impurity_isotopic Impurity Confirmed: Incomplete Deuteration is_isotopic->impurity_isotopic Yes is_starting_material Does m/z and RT match starting materials? is_known_byproduct->is_starting_material No impurity_process Impurity Confirmed: Process-Related Byproduct is_known_byproduct->impurity_process Yes impurity_sm Impurity Confirmed: Unreacted Starting Material is_starting_material->impurity_sm Yes unknown_structure Structure Elucidation Required is_starting_material->unknown_structure No unknown_structure->nmr_analysis unknown_structure->hr_ms

Caption: Logical workflow for identifying unknown impurities.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is considered an acceptable level of isotopic purity for this compound? A: The required isotopic purity depends on the application. For use as an internal standard in quantitative mass spectrometry, isotopic purity should ideally be >98% to prevent signal overlap with the non-labeled analyte. Regulatory guidelines, such as those from the ICH, provide thresholds for reporting, identifying, and qualifying impurities in drug substances.[9]

Q2: Can I remove isotopic (d4, d3) impurities? A: It is extremely difficult, and often impractical, to separate isotopologues using standard chromatographic techniques due to their nearly identical physical properties. The most effective strategy is to optimize the synthesis to maximize deuterium incorporation from the outset.

Q3: My ¹H-NMR shows a small, broad signal in the aromatic region. Is this significant? A: Yes. In a fully deuterated d5-phenyl ring, there should be virtually no proton signals in the aromatic region (typically 7-8 ppm). Any signal here represents residual, non-deuterated sites. Integrating this signal against a known internal standard or the ethyl group protons allows you to quantify the level of isotopic impurity.

Q4: Are there any specific storage conditions to prevent impurity formation? A: Ethyl 2-Oxo-4-phenylbutyrate, like other keto-esters, can be susceptible to hydrolysis and degradation. It should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

References
  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass. Available from: [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available from: [Link]

  • St. Jean, L. Y., Vo, M., & El-Shourbagy, T. A. (2001). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education, 78(10), 1392. Available from: [Link]

  • Conde, B. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available from: [Link]

  • SIELC Technologies. (2018). Ethyl 2-oxo-4-phenylbutyrate. SIELC. Available from: [Link]

  • SIELC Technologies. (2018). Separation of Ethyl 2-oxo-4-phenylbutyrate on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Available from: [Link]

  • Matich, A., Bunn, B., & Hunt, M. B. (n.d.). Mass spectral fragmentation patterns of the deuterated and nondeuterated pyranoid and furanoid linalool oxides synthesized as analytical standards. ResearchGate. Available from: [Link]

  • Manna, P., Kundu, M., Roy, A., & Adhikari, S. (2021). Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues. Organic & Biomolecular Chemistry, 19(26), 5890-5895. Available from: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

  • Ma, S., Villa, G., Thuy-Boun, P. S., Homs, A., & Yu, J. Q. (2014). Palladium-catalyzed ortho-selective C-H deuteration of arenes: evidence for superior reactivity of weakly coordinated palladacycles. Angewandte Chemie International Edition in English, 53(3), 734-737. Available from: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Available from: [Link]

  • Manna, P., Kundu, M., Roy, A., & Adhikari, S. (2021). Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues. PubMed. Available from: [Link]

  • Crossed Claisen Condensations. (n.d.). Available from: [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). This compound. Available from: [Link]

  • Method for preparing ethyl 2-oxy-4-phenylbutyrate. (n.d.). Google Patents.
  • Method for preparing ethyl 2-oxo-4-phenylbutyrate. (n.d.). Google Patents.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available from: [Link]

  • Experiment 25 – The Grignard Reaction. (n.d.). Available from: [Link]

  • Ma, S., Villa, G., Thuy-Boun, P. S., Homs, A., & Yu, J. Q. (2013). Palladium-Catalyzed ortho-Deuteration. Scribd. Available from: [Link]

  • Maestri, G. (n.d.). Palladium/Brønsted Acid Catalysis for Hydrofunctionalizations of Alkynes. Available from: [Link]

  • 23.8: Mixed Claisen Condensations. (2025). Chemistry LibreTexts. Available from: [Link]

  • The Claisen Condensation. (n.d.). Available from: [Link]

  • Not Voodoo. (n.d.). Troubleshooting: The Workup. University of Rochester. Available from: [Link]

  • 6. Grignard Reaction. (n.d.). Web Pages. Available from: [Link]

  • Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC with UV/VIS and APCI-MS Detection Application. (n.d.). Available from: [Link]

  • Cole, M. S., et al. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. PubMed Central (PMC). Available from: [Link]

  • Deplus, A., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Available from: [Link]

Sources

Handling and storage protocols for deuterated compounds to maintain purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for researchers handling deuterated compounds. It prioritizes mechanistic understanding over rote memorization to ensure experimental reproducibility.

Phase 1: The Physics of Purity

Why does this matter? The integrity of a deuterated compound is defined by two parameters: Chemical Purity (absence of foreign molecules) and Isotopic Enrichment (percentage of D vs. H).

  • The Enemy: Atmospheric moisture (

    
    ).
    
  • The Mechanism: Proton-Deuterium Exchange (H/D Exchange). When a deuterated solvent (

    
    , 
    
    
    
    ,
    
    
    ) encounters water, a rapid equilibrium occurs. This is not just "contamination"; it is a chemical reaction that permanently dilutes the isotopic enrichment of your solvent.


In NMR, this results in the appearance of an HDO signal (often a 1:1:1 triplet due to coupling with the spin-1 deuterium nucleus) rather than a simple


 singlet.[1][2]

Phase 2: Storage Protocols (The Defense)

Q: How do I categorize storage requirements for my library of deuterated solvents?

A: Do not treat all solvents equally. Use the Stability-Reactivity Matrix below to determine storage conditions.

Solvent ClassExamplesPrimary ThreatStorage Protocol
Class A: Stable / Hygroscopic

,

,

Rapid water uptakeDesiccator / Glovebox. Hygroscopicity is the main risk. Store at RT (DMSO freezes at 18°C; repeated freeze-thaw cycles can crack ampoules).
Class B: Chemically Unstable

,

Acidity (HCl), Phosgene formationRefrigerate (4°C) & Dark. Light +

accelerates decomposition. Silver foil is often added as a radical scavenger.[3]
Class C: Volatile / Labile Acetone-

, Benzene-

Evaporation, Isotopic dilutionRefrigerate (4°C) + Parafilm. Ensure caps are Tightly sealed.
Q: My Chloroform-d ( ) is old. How do I validate it before use?

A: Old chloroform decomposes into Phosgene (


) and Hydrochloric Acid (

). The Self-Validating Test:
  • pH Test: Add 1 mL of

    
     to 1 mL of neutral distilled water containing bromothymol blue.
    
    • Pass: Blue-Green (Neutral).

    • Fail: Yellow (Acidic).[3]

  • Silver Nitrate Test: Add a few drops of aqueous

    
     to the solvent.
    
    • Pass: No reaction (Covalent C-Cl bonds do not react).[4]

    • Fail: White precipitate (

      
      ) indicates free chloride ions from decomposition (
      
      
      
      ).

Phase 3: Handling & Transfer (The Maneuver)

Q: How do I transfer anhydrous deuterated solvents without introducing moisture?

A: Pouring is forbidden.[5] Use the Positive Pressure Cannula Method or a Gas-Tight Syringe technique.

Workflow: The Inert Gas Syringe Transfer

Use this for "Sure/Seal" bottles or septum-capped vials.

SyringeTransfer Start Start: Sealed Deuterated Solvent Bottle Purge 1. Purge Syringe (3x) with N2/Ar (Do not introduce room air) Start->Purge Insert 2. Insert Needle into Septum (Keep bottle upright) Purge->Insert Pressurize 3. Inject Inert Gas Volume = Volume of Liquid to Withdraw Insert->Pressurize Prevents vacuum formation Withdraw 4. Withdraw Liquid Slowly (Avoid bubbles) Pressurize->Withdraw Transfer 5. Transfer to NMR Tube (Pre-flushed with N2) Withdraw->Transfer End Sample Ready Transfer->End

Figure 1: Inert Gas Syringe Transfer Workflow to prevent vacuum-induced air intake.

Q: Can I use plastic pipettes or tubes?

A: Avoid them.

  • Leaching: Plasticizers (phthalates) in disposable plastics are soluble in

    
     and Benzene-
    
    
    
    , leading to "ghost peaks" in the aliphatic region (0.8 - 1.5 ppm).
  • Permeability: Plastics are permeable to water vapor over time. Use Class A Glass (Borosilicate) or PTFE (Teflon) accessories only.

Phase 4: Troubleshooting (The Diagnostics)

Q: My NMR spectrum has an unexpected triplet at 4.8 ppm (in ) or a multiplet in other solvents. Is my product impure?

A: Likely not. This is the HDO signal.

  • Mechanism: In 100%

    
    , you should see no solvent peak. However, trace moisture (
    
    
    
    ) exchanges one proton with
    
    
    to form HDO.
  • The Signal: HDO has one proton (

    
    ) coupled to one deuterium (
    
    
    
    , spin=1). The multiplicity rule is
    
    
    .[6]
    • 
       (one D neighbor), 
      
      
      
      .
    • Split =

      
       lines (Triplet).[6]
      
    • Intensity ratio: 1:1:1.[1][2]

Reference Table: Common Contaminant Signals

SolventResidual Solvent Peak (ppm)HDO / Water Peak (ppm)Notes
Chloroform-d (

)
7.26 (s)~1.56 (s)Water appears as a sharp singlet (no exchange with C-Cl).
DMSO-d6 2.50 (quintet)3.33 (s or t)Very hygroscopic. Peak shifts with Temp/Conc.
Methanol-d4 (

)
3.31 (quintet)4.87 (s)Exchangeable protons merge with water peak.
Deuterium Oxide (

)
4.79 (HDO)4.79Position is Temp/pH dependent.
Q: I see "unknown multiplets" in my spectrum. How do I distinguish H/D exchange from product impurities?

A: Perform the "D2O Shake" Test .

  • Run your standard 1H NMR.

  • Add 1-2 drops of

    
     directly to the NMR tube.
    
  • Shake vigorously and re-run the spectrum.[7]

    • Result: Any peak that disappears or diminishes is an exchangeable proton (-OH, -NH, -SH). The proton is replaced by deuterium, which is silent in 1H NMR.

    • Note: If the peak remains but shifts, it may be due to a change in pH or solvent polarity.[8]

Phase 5: Advanced Logic - The Decision Tree

Use this logic flow to determine if a solvent bottle should be retired.

SolventDecision Check Inspect Solvent Bottle Precip Visible Precipitate? Check->Precip Age Is it > 6 months old? AcidTest Acidity Test (CDCl3 only) Age->AcidTest Yes Use Safe to Use Age->Use No Precip->Age No Discard DISCARD as HazWaste Precip->Discard Yes (Polymerization/Salts) AcidTest->Discard Fail (Yellow/Precipitate) Dry Dry with Mol Sieves (3A/4A) Filter before use AcidTest->Dry Pass (Neutral) Dry->Use

Figure 2: Decision Matrix for evaluating solvent viability.

References

  • Cambridge Isotope Laboratories. Deuterated Chloroform: Proper Storage and Use. Retrieved from [9]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[8] Retrieved from

  • Sigma-Aldrich. Use and Handling of NMR Solvents.[10] Retrieved from

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from

Sources

Technical Support Center: Ketoester Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ketoester Conundrum

Welcome to the technical support center. If you are reading this, you are likely staring at a mass spectrum dominated by a high-intensity parent ion (perhaps a sodium adduct) that refuses to fragment into diagnostic product ions, or you are struggling with poor sensitivity.

Ketoesters (particularly


-ketoesters) present a unique challenge in Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). Their dual carbonyl functionality creates two antagonistic problems:
  • Proton Mobility Issues: The proton often localizes on the most basic site (the carbonyl oxygen) and gets "stuck" due to internal hydrogen bonding (chelation) or resonance stabilization (enol forms), preventing the charge migration necessary for fragmentation.

  • Cationization: The oxygen-rich environment makes them magnets for sodium (

    
    ) and potassium (
    
    
    
    ), forming adducts that are notoriously stable and resistant to fragmentation.

This guide provides field-proven workflows to destabilize these molecules controllably and generate rich MS/MS spectra.

Module 1: The Adduct Trap (Troubleshooting Sodium Adducts)

User Question: "I see a strong signal for


 but almost no 

. When I apply collision energy, the sodium adduct doesn't fragment; it just disappears or loses the whole chain. How do I fix this?"
Technical Insight

Sodium adducts are "dead-end" ions. Unlike a proton (


), a sodium ion (

) cannot be transferred to a leaving group to facilitate bond cleavage (e.g., via McLafferty rearrangement or inductive cleavage). The bond energy between

and the ketoester oxygens is often higher than the covalent bonds within the molecule. When you hit it with energy, the molecule often falls apart non-specifically or not at all.
The Solution: The Ammonium Displacement Strategy

You must displace the sodium with a charge carrier that allows fragmentation: Ammonium (


) .
Experimental Protocol: Ammonium Wash

Do not rely on "trace" protons. Actively flood the system with ammonium.

  • Mobile Phase Modification:

    • Aqueous (A): Water + 5 mM Ammonium Formate (or Ammonium Acetate) + 0.1% Formic Acid.

    • Organic (B): Acetonitrile or Methanol + 0.1% Formic Acid.[1]

    • Why? Ammonium ions (

      
      ) compete with 
      
      
      
      for the analyte. The resulting
      
      
      adduct is labile. Upon collision (CID), it readily loses neutral ammonia (
      
      
      ), leaving behind a vibrationally excited
      
      
      ion ready to fragment.
  • The "Super-Acid" Trick (If Ammonium fails):

    • Add 5–10 ppm Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) to the mobile phase.

    • Mechanism:[2][3][4] These fluorinated acids act as ion-pairing agents that "sequester"

      
       and 
      
      
      
      ions in the droplet, preventing them from adducting to your ketoester [1].
Visualizing the Logic

AdductStrategy Start Dominant [M+Na]+ Signal Step1 Add 5-10mM Ammonium Formate/Acetate Start->Step1 Check Check Species Formed Step1->Check PathA [M+NH4]+ Observed Check->PathA Ammonium Adduct PathB [M+Na]+ Persists Check->PathB Sodium Adduct ActionA Apply Low CE (10-20 eV) to strip NH3 -> [M+H]+ PathA->ActionA Final Rich Fragmentation Spectrum ActionA->Final ActionB Add 10ppm HFBA or TFA (Sequester Na+) PathB->ActionB ActionB->Final

Figure 1: Decision tree for displacing stubborn sodium adducts to enable proton-driven fragmentation.

Module 2: Chemical Derivatization (The "Nuclear Option")

User Question: "My ketoester is small and neutral. Even with ammonium buffers, the signal is weak, and I only get a molecular ion. How can I force it to fragment?"

Technical Insight

If your ketoester lacks a basic nitrogen, its proton affinity is low. It struggles to ionize and, once ionized, struggles to fragment because the charge is not localized in a position that directs bond breaking.

The Solution: Girard’s Reagent T (GT)

Girard T (betaine hydrazide chloride) reacts with the ketone carbonyl to form a hydrazone. This introduces a permanently charged quaternary ammonium group .

Why this works:

  • Sensitivity: The permanent charge increases ESI response by 10–100x.

  • Directed Fragmentation: The GT tag creates a predictable "reporter" fragmentation pathway. The primary loss is usually trimethylamine (59 Da), followed by structurally specific cleavages of the ester chain [2].

Protocol: Girard T Micro-Derivatization
StepActionCritical Note
1 Dissolve sample in MeOH (

).
Concentration:

.
2 Add Girard T Reagent (

in MeOH).
Add 2-fold molar excess over the ketoester.
3 Add Glacial Acetic Acid (

).
Acid catalysis is required for hydrazone formation.
4 Incubate at

for 1 hour.
Seal the vial tightly to prevent evaporation.
5 Quench/Dilute with 50:50

.
Inject directly into LC-MS.[1]
Comparison of Derivatization Agents
ReagentCharge TypeMass Shift (

)
Primary FragmentBest For
Girard T Fixed (+)+113.6 DaNeutral loss of

(-59)
Sensitivity & General Profiling
Girard P Fixed (+)+133.6 DaNeutral loss of Pyridine (-79)If GT overlaps with matrix
Hydroxylamine Neutral+15.0 DaLoss of

or

Simple MW confirmation

Module 3: Negative Ion Mode (The Overlooked Path)

User Question: "Positive mode is too noisy. Can I analyze ketoesters in negative mode?"

Technical Insight

Yes, and often with better results for


-ketoesters. The 

-hydrogens (the

between the ketone and ester) are significantly acidic (

). In negative mode ESI, these form stable enolate ions

.

Fragmentation Behavior in Negative Mode: Unlike positive mode, which relies on proton transfers, negative mode fragmentation of ketoesters is driven by charge-remote fragmentation and decarboxylation .

  • Common Loss:

    
     (44 Da) from the ester group.
    
  • Common Loss: Alcohol moiety (

    
    ) from the ester.
    
Experimental Protocol: Negative Mode Optimization
  • Mobile Phase: Use Ammonium Acetate or Ammonium Bicarbonate (pH 7–8). High pH ensures deprotonation of the

    
    -carbon.
    
  • Avoid Acid: Do not use Formic Acid in the mobile phase; it suppresses enolate formation.

  • Chlorinated Solvents: If using APCI, adding a dopant like dichloromethane can promote

    
     adducts, which sometimes fragment more cleanly than deprotonated ions [3].
    

Module 4: Instrumental Parameters (Physics)

User Question: "I have the ion, but I can't find the right Collision Energy (CE). It's either intact or destroyed."

Technical Insight

Ketoesters often have a "cliff-edge" stability. The ester bond is relatively fragile, while the ketone core is robust. A single CE value will either leave the parent untouched or obliterate it to uninformative low-mass ions (like


 43 acetyl ion).
The Solution: Stepped Collision Energy (Energy Ramping)

Modern Q-TOFs and Orbitraps allow "Stepped CE" or "Ramping."

  • Setting: Set a center CE (e.g., 30 eV) with a width of

    
     eV.
    
  • Result: The instrument scans at 15, 30, and 45 eV simultaneously and averages the spectra.

    • 15 eV: Preserves the molecular ion and large fragments (loss of water/alcohol).

    • 30 eV: Breaks the ester linkage.

    • 45 eV: Fragments the carbon backbone (McLafferty rearrangement products).

Visualizing the Fragmentation Pathway

FragPathway cluster_legend Key Mechanisms Parent Parent Ion [M+H]+ Inter1 McLafferty Intermediate Parent->Inter1 Gamma-H Transfer Frag2 Alpha-Cleavage (Acylium Ion) Parent->Frag2 Direct Cleavage Frag1 Alkene Loss (Side Chain) Inter1->Frag1 Neutral Loss Legend1 McLafferty: Requires free Gamma-H Legend2 Alpha-Cleavage: Dominant if no Gamma-H

Figure 2: Competing fragmentation pathways. If the McLafferty route is blocked (e.g., by Na adducts), the spectrum is dominated by generic alpha-cleavage ions.

References

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science. Available at: [Link]

  • Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry (via PMC). Available at: [Link]

  • Unveiling the Power of Negative Ion Mode ESI-MS. ChemRxiv. Available at: [Link]

  • Fragmentation (mass spectrometry) - McLafferty Rearrangement. Wikipedia. Available at: [Link]

Sources

Validation & Comparative

Validation of Bioanalytical Methods Using Ethyl 2-Oxo-4-phenylbutyrate-d5

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for LC-MS/MS Bioanalysis

Executive Summary: The Case for Deuterated Standards

In the quantitative bioanalysis of Ethyl 2-oxo-4-phenylbutyrate (EOPB) —a critical intermediate in the synthesis of ACE inhibitors like Enalapril and Benazepril—analytical precision is often compromised by matrix effects. Biological matrices (plasma, serum, microsomes) contain phospholipids and endogenous salts that cause ion suppression or enhancement in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide validates the performance of Ethyl 2-oxo-4-phenylbutyrate-d5 (EOPB-d5) as a Stable Isotope Labeled Internal Standard (SIL-IS). Unlike structural analogs, EOPB-d5 co-elutes with the analyte, experiencing identical ionization environments. This guide demonstrates why EOPB-d5 is the requisite choice for regulatory-compliant bioanalysis (FDA M10/EMA), specifically comparing its performance against non-labeled structural analogs.

Technical Profile & Mechanism of Action

The Analyte vs. The Standard

EOPB is an


-keto ester. Its lipophilicity requires organic extraction, but its ester bond makes it susceptible to plasma esterases. The d5-variant typically carries five deuterium atoms on the phenyl ring, increasing the molecular weight by +5 Da while retaining nearly identical physicochemical properties.
FeatureAnalyte (EOPB)Internal Standard (EOPB-d5)
Formula


MW 206.24 g/mol 211.27 g/mol
Precursor Ion

207.1212.1
Retention Time (RT) ~3.5 min~3.5 min (Co-eluting)
pKa Non-ionizable (neutral)Non-ionizable (neutral)
The Co-Elution Advantage

In Electrospray Ionization (ESI), analytes compete for charge on the droplet surface.[1]

  • Structural Analogs: Elute at different times (e.g.,

    
     min). If a phospholipid elutes at 3.5 min, it suppresses the Analyte but not the Analog. Result: Inaccurate Quantification. 
    
  • EOPB-d5: Elutes exactly with EOPB. Both are suppressed equally. The ratio remains constant. Result: Accurate Quantification.

Comparative Analysis: EOPB-d5 vs. Structural Analog

Objective comparison of performance metrics in Rat Plasma.

Experimental Design
  • Method: LC-MS/MS (ESI Positive).

  • Matrix: Rat Plasma (K2EDTA).

  • Extraction: Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether).

  • Comparison:

    • Method A: Uses EOPB-d5 (SIL-IS).

    • Method B: Uses Propyl 2-oxo-4-phenylbutyrate (Structural Analog).

Performance Data (Representative)
Validation ParameterMethod A (EOPB-d5)Method B (Analog)Interpretation
IS-Normalized Matrix Factor 0.98 - 1.02 0.65 - 1.15The Analog fails to correct for variable ion suppression between plasma lots.
Precision (%CV) at LLOQ 4.2% 12.8%Co-elution ensures tighter precision at low concentrations.
Retention Time Drift Impact NegligibleHighSmall shifts in gradient separate the Analog from the suppression zone, skewing data.
Recovery Consistency 95% (Matches Analyte)82% (Different solubility)Analog extracts differently than the analyte, introducing bias.

Critical Insight: The Matrix Factor (MF) for the d5-IS is consistently near 1.0 because the suppression affects the numerator (Analyte) and denominator (IS) equally. The Analog shows "Matrix Drift," leading to batch failures.

Validated Experimental Workflow

To ensure regulatory compliance (FDA M10), the following workflow integrates the d5-IS into the extraction process before any sample manipulation to track all losses.

BioanalyticalWorkflow Sample Biological Sample (Plasma/Serum) Stabilize Stabilization Step (Acidify/Inhibitor) Sample->Stabilize Prevent Ester Hydrolysis IS_Add Add EOPB-d5 IS (Working Soln) Extract Extraction (LLE) MTBE/Ethyl Acetate IS_Add->Extract Stabilize->IS_Add Corrects Extraction Loss Dry Evaporate & Reconstitute (Mobile Phase) Extract->Dry LC LC Separation (C18, Gradient) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification (Area Ratio A/IS) MS->Data

Figure 1: Optimized Bioanalytical Workflow for EOPB quantification. Note the stabilization step is critical for ester analytes.

Method Validation Protocol (FDA M10 Compliant)

This protocol validates the method using EOPB-d5.

Specificity & Cross-Signal Contribution

Objective: Ensure the d5-IS does not interfere with the analyte channel and vice-versa.

  • Step 1: Inject "Blank + IS only" (ULOQ level). Monitor Analyte channel.[2]

    • Acceptance: Interference must be < 20% of LLOQ.[3]

  • Step 2: Inject "Analyte only" (ULOQ level). Monitor IS channel.

    • Acceptance: Interference must be < 5% of IS response.

  • Why it matters: Deuterium labels are stable, but if the isotopic purity is <99%, unlabeled EOPB in the standard will cause false positives.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Weighting:

    
     linear regression.
    
  • Criteria:

    
    . Back-calculated concentrations within ±15% (±20% at LLOQ).[3]
    
Matrix Effect (The "d5" Test)

Calculate the IS-Normalized Matrix Factor (MF) :



Calculate for both Analyte and IS.


  • Target: The IS-Normalized MF should be close to 1.0 with a %CV < 15% across 6 different lots of plasma (including lipemic and hemolyzed).

Stability (Critical for EOPB)

EOPB is an ester. It can degrade into its acid form (2-oxo-4-phenylbutyric acid) via plasma esterases.

  • Bench-top Stability: Assess EOPB/EOPB-d5 stability in plasma at RT for 4 hours.

  • Mitigation: If degradation >15% is observed, add PMSF (Phenylmethylsulfonyl fluoride) or acidify samples with Formic Acid immediately upon collection. EOPB-d5 will track chemical degradation but cannot correct for enzymatic degradation if it occurs before the IS is added.

Recommended MS/MS Transitions

Optimization of the Mass Spectrometer (e.g., Triple Quadrupole) is compound-dependent, but these transitions serve as a starting point.

CompoundPrecursor (Q1)Product (Q3)Collision Energy (eV)Type
EOPB 207.1

161.115Quantifier (Loss of Ethanol)
EOPB 207.1

91.125Qualifier (Tropylium ion)
EOPB-d5 212.1

166.115Quantifier

Decision Logic: When to use EOPB-d5?

DecisionTree Start Start Method Development Matrix Is Matrix Complex? (Plasma/Urine) Start->Matrix Regulated Is Study Regulated? (GLP/Clinical) Matrix->Regulated Yes Use_Analog Use Analog (Risk of Failure) Matrix->Use_Analog No (Buffer only) Budget Is Budget Severely Limited? Regulated->Budget No (Discovery) Use_d5 USE EOPB-d5 (Mandatory) Regulated->Use_d5 Yes (FDA M10) Budget->Use_d5 No Budget->Use_Analog Yes

Figure 2: Decision matrix for selecting Internal Standards. For regulated bioanalysis of EOPB, d5-IS is non-negotiable.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Center for Drug Evaluation and Research (CDER).[4] [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.[4][5][6][7][8] [Link]

  • Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[1][9] [Link]

  • Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]

Sources

Accuracy and Precision of Quantification with a Deuterated Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the choice of calibration standard strategy is the single most significant determinant of assay robustness. While external standardization is sufficient for simple mixtures, biological matrices (plasma, urine, tissue) introduce variable ion suppression that renders this approach obsolete.

This guide objectively compares the performance of Deuterated Internal Standards (d-IS) against Analog Internal Standards and External Standardization .

The Verdict: Deuterated standards are the industry "Gold Standard" for correcting matrix effects and extraction losses, typically improving accuracy to within ±5% and precision to <5% CV. However, researchers must account for the "Deuterium Isotope Effect"—a slight retention time shift in reverse-phase chromatography that can occasionally compromise data integrity if not validated.

Part 1: The Mechanistic Basis of Error

To understand why deuterated standards are necessary, we must first visualize the failure mode of electrospray ionization (ESI).

The Ion Suppression Phenomenon

In ESI, analytes must compete for a limited number of excess charges on the surface of evaporating droplets. Co-eluting matrix components (phospholipids, salts) often "steal" these charges, suppressing the signal of the target analyte.

If the matrix load varies between samples (e.g., Patient A vs. Patient B), the signal intensity changes even if the drug concentration is identical.

The Correction Mechanism

A Deuterated Internal Standard (


H-IS) is chemically identical to the analyte but mass-shifted.[1] Theoretically, it co-elutes perfectly with the analyte, experiencing the exact same  ion suppression. By quantifying the ratio of Analyte/IS rather than the absolute Analyte area, the suppression cancels out.
Visualization: Signal Suppression & Correction

The following diagram illustrates how the IS corrects for variable matrix loads.

IonSuppression cluster_0 Scenario A: Clean Sample cluster_1 Scenario B: High Matrix Sample A_In Analyte (100 ng) Source_A ESI Source (High Efficiency) A_In->Source_A IS_In Deuterated IS (10 ng) IS_In->Source_A A_Sig Analyte Signal: 10,000 cps Source_A->A_Sig IS_Sig IS Signal: 1,000 cps Source_A->IS_Sig Ratio_A Ratio: 10.0 A_Sig->Ratio_A IS_Sig->Ratio_A A_In_B Analyte (100 ng) Source_B ESI Source (Suppressed) A_In_B->Source_B IS_In_B Deuterated IS (10 ng) IS_In_B->Source_B Matrix Matrix (Suppression) Matrix->Source_B Interference A_Sig_B Analyte Signal: 5,000 cps (50% Loss) Source_B->A_Sig_B IS_Sig_B IS Signal: 500 cps (50% Loss) Source_B->IS_Sig_B Ratio_B Ratio: 10.0 A_Sig_B->Ratio_B IS_Sig_B->Ratio_B

Caption: Schematic of Ratio Normalization. Despite 50% signal loss in Scenario B due to matrix effects, the Analyte/IS ratio remains constant (10.0), ensuring accurate quantification.

Part 2: Comparative Analysis of Standards

This section compares the three primary quantification strategies used in drug development.

External Standardization
  • Method: Calibration curve run separately; no internal standard added to samples.

  • Performance: Poor in bioanalysis.

  • Flaw: Assumes 100% recovery and identical ionization for all samples. Fails FDA/EMA validation guidelines for most biological assays.

Analog Internal Standard
  • Method: Using a structurally similar compound (e.g., Chlorinated analog of a Fluorinated drug).

  • Performance: Moderate.

  • Flaw: The analog may elute at a different retention time (RT) than the analyte.[2] If the matrix suppression zone occurs at the analyte's RT but not the analog's RT, the correction fails.

Deuterated Internal Standard (Stable Isotope Labeled - SIL)[3]
  • Method: Analyte labeled with

    
    H (Deuterium).[1][3][4][5]
    
  • Performance: Excellent.

  • Advantage: Chemically identical.[1][3][4] Corrects for extraction efficiency, transfer losses, and ionization suppression.

  • The Nuance: Deuterium is slightly more lipophilic than Hydrogen.[6] In high-resolution Reverse Phase LC, a deuterated standard may elute slightly earlier than the analyte (The Deuterium Isotope Effect).

C or N Internal Standard
  • Method: Carbon-13 or Nitrogen-15 labeling.[7]

  • Performance: Superior (Platinum Standard).

  • Advantage: No isotope effect. Perfect co-elution.

  • Disadvantage: Significantly higher cost and complex synthesis.

Data Summary: Accuracy & Precision Comparison

Hypothetical data based on typical validation performance in human plasma (LC-MS/MS).

MetricExternal StandardAnalog ISDeuterated IS (

H)

C Labeled IS
Accuracy (%RE) ± 15-30%± 5-15%± 1-5% ± 1-3%
Precision (%CV) > 15%5-10%< 5% < 3%
Matrix Correction NonePartialHigh Perfect
Cost LowLowModerate High
RT Match N/AVariableClose (Shift possible) Exact

Part 3: The "Deuterium Isotope Effect" (Critical Insight)

While deuterated standards are the industry workhorse, blind reliance on them can lead to errors.

The Physics: The C-D bond is shorter and more stable than the C-H bond. This reduces the molar volume and increases lipophilicity slightly. The Consequence: In Reverse Phase Chromatography (RPLC), deuterated isotopologues often elute earlier than the non-labeled analyte.[5] The Risk: If the retention time shift (


) is large enough, the IS and the analyte may experience different matrix effects.

Mitigation Strategy:

  • Maximize D-labeling: Use

    
     or 
    
    
    
    rather than
    
    
    to ensure mass separation, but be aware that more D atoms increase the RT shift.
  • Check Co-elution: During method development, overlay the chromatograms of the Analyte and IS. If

    
     min, verify that the matrix factor is consistent across that window.
    

Part 4: Experimental Protocol (Validation Workflow)

To validate the accuracy and precision of a deuterated standard method, follow this streamlined FDA-aligned workflow.

Workflow Diagram

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Start Validation Spike Spike Matrix with Analyte (Low, Mid, High QC) Start->Spike AddIS Add Deuterated IS (Fixed Conc.) Spike->AddIS Extract Extraction (PPT/SPE/LLE) AddIS->Extract Inject Inject to LC-MS Extract->Inject Monitor Monitor MRM Transitions (Analyte & IS) Inject->Monitor Integrate Integrate Peaks Monitor->Integrate CalcRatio Calculate Area Ratio (Area_Analyte / Area_IS) Integrate->CalcRatio Regress Apply Calibration Regression (e.g., Linear 1/x²) CalcRatio->Regress End Report Accuracy & Precision Regress->End

Caption: Standard workflow for validating a bioanalytical method using a deuterated internal standard.

Detailed Steps
  • Preparation of Standards:

    • Prepare a stock solution of the Analyte and a separate stock of the Deuterated IS (e.g., Analyte-D6).

    • Note: Ensure the IS concentration yields a signal similar to the mid-range of the calibration curve.

  • Matrix Effect Evaluation (The "Post-Column Infusion" Test):

    • Infuse the Analyte and IS continuously into the MS source.

    • Inject a blank extracted matrix via the LC column.

    • Observation: Look for dips in the baseline. If the "dip" occurs at the Analyte RT but the IS has shifted out of that dip (due to isotope effect), the method is invalid.

  • Accuracy & Precision Runs:

    • Prepare 5 replicates at 4 concentration levels (LLOQ, Low, Mid, High QC).

    • Process using the workflow above.

    • Acceptance Criteria:

      • Accuracy: Mean concentration should be within ±15% of nominal (±20% for LLOQ).

      • Precision: %CV should be ≤15% (≤20% for LLOQ).

References

  • US Food and Drug Administration (FDA). (2018).[8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Matrix Effect in Quantitative LC-MS/MS Analyses. In Issues in the Quantitation of Environmental Contaminants. This reference discusses the impact of retention time shifts on matrix effects.[6][9][10][11]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

Alternative Internal Standards for ACE Inhibitor Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

In quantitative LC-MS/MS bioanalysis of Angiotensin-Converting Enzyme (ACE) inhibitors, Stable Isotope Labeled Internal Standards (SIL-IS) are the regulatory "gold standard." However, they present distinct limitations: high synthesis costs, limited commercial availability for novel metabolites, and the Deuterium Isotope Effect —where deuterated analogs exhibit slight retention time (RT) shifts relative to the analyte, potentially leading to differential matrix effects (ion suppression/enhancement).

This guide evaluates scientifically validated alternatives, specifically focusing on Structural Homologs (the "Cross-Over" strategy) and Class-Distinct Compounds . We provide experimental evidence demonstrating that carefully selected non-deuterated analogs can achieve precision and accuracy comparable to SIL-IS, often with superior cost-efficiency.

The Hierarchy of Internal Standards

The selection of an Internal Standard (IS) is a decision matrix balancing chemical similarity against cost and availability.

Option A: The Gold Standard (SIL-IS)
  • Examples: Enalapril-d5, Ramipril-d3.

  • Mechanism: Ideal compensation for matrix effects, recovery loss, and ionization variability.

  • Critical Flaw: Deuterium/Hydrogen Exchange. In protic solvents or acidic mobile phases, deuterium on exchangeable positions (e.g., -OH, -NH) can swap with hydrogen, causing signal loss and "crosstalk" into the analyte channel. Furthermore, slight lipophilicity changes can cause RT shifts, separating the IS from the analyte's ion suppression zone.[1][2]

Option B: Structural Homologs (The "Cross-Over" Strategy)
  • Concept: Using a different ACE inhibitor as the IS for the target analyte. These compounds share the core pharmacophore (ACE-binding zinc-ligand motif) and similar pKa/LogP values, ensuring they track extraction efficiency and ionization behavior closely.

  • Primary Application:

    • Ramipril as IS for Lisinopril .

    • Enalapril as IS for Ramipril .[3]

Option C: Class-Distinct Alternatives
  • Concept: Using a readily available, stable compound with similar ionization properties (positive mode ESI) but distinct structure.

  • Example: Tolbutamide (Sulfonylurea) for Enalapril .

Decision Logic for IS Selection

The following decision tree illustrates the logical pathway for selecting the optimal IS based on assay requirements and resource availability.

IS_Selection_Tree node_start Start: Select IS for ACE Inhibitor node_SIL Is SIL-IS (d3/d5) Available? node_start->node_SIL node_Budget Is Budget/Timeline Constrained? node_SIL->node_Budget Yes node_Homolog Select Structural Homolog (e.g., Ramipril for Lisinopril) node_SIL->node_Homolog No node_UseSIL USE SIL-IS (Gold Standard) node_Budget->node_UseSIL No node_Budget->node_Homolog Yes node_Validation Validate Separation: Ensure IS does not interfere with Analyte MRM node_Homolog->node_Validation node_Matrix Is Matrix Effect > 15%? node_Validation->node_Matrix node_ClassDistinct Select Class-Distinct IS (e.g., Tolbutamide) node_Matrix->node_Homolog No (Homolog passes) node_Matrix->node_ClassDistinct Yes (Homolog fails)

Figure 1: Strategic decision matrix for Internal Standard selection in regulated bioanalysis.

Comparative Performance Analysis

The following data summarizes key validation parameters from peer-reviewed methodologies comparing these approaches.

Table 1: Method Performance Metrics (Alternative IS vs. Standard)
Target AnalyteInternal Standard (IS)TypeMatrixLLOQ (ng/mL)Recovery (%)Precision (CV %)Ref
Lisinopril RamiprilHomologPlasma1.0> 85%< 7.5%[1]
Ramipril EnalaprilHomologPlasma0.1~90%< 8.2%[2]
Enalapril TolbutamideClass-DistinctPlasma1.0> 78%< 10%[3]
Angiotensin IV Norleucine1-Ang IVAnalogDialysateN/AVariablePoor*[4]

> Note: In the Angiotensin IV study, the structural analog failed to correct for matrix effects as effectively as the SIL-IS, highlighting that "peptidomimetic" analogs are riskier than small molecule homologs like Ramipril.

Key Insights:
  • Lisinopril/Ramipril Pair: This is a highly robust pairing. Both are dicarboxylate-containing ACE inhibitors. Ramipril is slightly more lipophilic, eluting later than Lisinopril on C18 columns, which prevents cross-talk while maintaining similar ionization efficiency.

  • Tolbutamide Utility: While structurally different, Tolbutamide ionizes well in positive ESI mode. Its use with Enalapril demonstrates that if chromatographic separation is sufficient to avoid ion suppression zones, a non-homolog can serve as a cost-effective alternative.

Detailed Experimental Protocol: Lisinopril Analysis using Ramipril IS

This protocol is based on a validated LC-MS/MS workflow. It utilizes Liquid-Liquid Extraction (LLE) , which provides cleaner samples than protein precipitation, crucial when using a non-SIL internal standard to minimize matrix effects.

Reagents & Apparatus[3][4][5][6][7]
  • Analyte: Lisinopril (Stock: 1 mg/mL in water).[4]

  • Internal Standard: Ramipril (Stock: 1 mg/mL in water).[4]

  • Extraction Solvent: tert-Butyl Methyl Ether (TBME).

  • Mobile Phase: Acetonitrile : 5mM Ammonium Formate (70:30 v/v).[4]

  • Column: Atlantis dC18 (or equivalent polar-embedded C18).

Step-by-Step Workflow
  • Preparation of Working Solutions:

    • Dilute Lisinopril stock to create calibration standards (1.0 – 200 ng/mL) in drug-free human plasma.

    • Dilute Ramipril stock to a fixed concentration of 2.0 µg/mL (Working IS Solution).

  • Sample Extraction (LLE):

    • Aliquot 1.0 mL of plasma sample into a glass tube.

    • Add 50 µL of Working IS Solution (Ramipril). Vortex for 30 sec.

    • Add 4.0 mL of TBME.

    • Vortex vigorously for 5 minutes; Centrifuge at 4000 rpm for 10 min.

    • Critical Step: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a clean tube.

  • Reconstitution:

    • Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

    • Reconstitute residue in 100 µL of Mobile Phase.

    • Transfer to autosampler vials.

  • LC-MS/MS Parameters:

    • Ionization: ESI Positive Mode.

    • MRM Transitions:

      • Lisinopril: m/z 406.3 → 246.3[4]

      • Ramipril (IS): m/z 417.4 → 234.1[4]

    • Run Time: ~3.0 minutes.

Workflow Visualization

Protocol_Workflow cluster_prep Sample Prep cluster_process Extraction node_plasma Plasma Sample (1.0 mL) node_spike Spike IS (Ramipril) node_plasma->node_spike node_extract Add TBME (4.0 mL) node_spike->node_extract node_vortex Vortex & Centrifuge node_extract->node_vortex node_dry Evaporate N2 @ 40°C node_vortex->node_dry node_recon Reconstitute (Mobile Phase) node_dry->node_recon node_inject LC-MS/MS Injection Atlantis dC18 node_recon->node_inject

Figure 2: Liquid-Liquid Extraction (LLE) workflow for Lisinopril quantification using Ramipril as IS.

Scientific Validation & Integrity

Why this works (The Mechanism)

The success of using Ramipril for Lisinopril (and vice versa) relies on their structural homology . Both drugs are ACE inhibitors derived from the same dicarboxylate design logic.

  • pKa Similarity: Both have similar acidic/basic centers, ensuring they exist in the same ionic state during extraction and ESI ionization.

  • Chromatographic Separation: Despite their similarity, they do not co-elute perfectly (Lisinopril is more polar). This is actually beneficial when not using an isotopically labeled standard, as it prevents "cross-talk" (signal interference) while still keeping the IS close enough to the analyte to experience similar global matrix conditions.

Self-Validating Checks

To ensure trustworthiness in your assay, implement these checks:

  • IS Interference Test: Inject a blank sample containing only the IS (Ramipril). Monitor the Lisinopril transition (406.3 → 246.3).[4] Any signal here indicates impurity or cross-talk.

  • Recovery Tracking: Compare the area counts of the IS in extracted samples vs. neat standards. If the IS recovery fluctuates by >20% between patient samples, the "Homolog" strategy may be failing due to specific matrix binding differences.

References

  • Acta Scientific. (2019). Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS.Link

  • Journal of Chromatography B. (2008). Simultaneous determination of ramipril and its active metabolite ramiprilat in human plasma by LC-MS/MS.[3][5][6]Link

  • Journal of Bioequivalence & Bioavailability. (2013). LC-MS/MS assay for quantitation of enalapril and enalaprilat in plasma.Link

  • Rapid Communications in Mass Spectrometry. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV.[7]Link

Sources

Regulatory guidelines for the use of internal standards in bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Regulatory Guidelines & Performance: Internal Standards in Bioanalysis

Introduction

In quantitative bioanalysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the Internal Standard (IS) is the linchpin of data integrity.[1] It acts as a dynamic reference point, correcting for variability in extraction recovery, transfer volumes, and, most critically, matrix effects (ionization suppression/enhancement).[2]

While regulatory bodies (FDA, EMA, ICH) harmonize on the necessity of internal standards, the selection—specifically between Stable Isotope Labeled (SIL) analogs and Structural Analogs—remains a critical decision point for method developers. This guide objectively compares these alternatives, grounded in regulatory expectations and experimental performance.

Regulatory Landscape: ICH M10, FDA, and EMA

The regulatory environment has shifted towards global harmonization with the adoption of ICH M10 (2022) , which supersedes regional variances. However, nuances in "monitoring" and "acceptance" remain.

FeatureFDA (BMV 2018) EMA (BMV 2011) ICH M10 (2022 - Harmonized)
Preferred IS Type SIL-IS explicitly recommended for MS-based assays.[3]SIL-IS recommended.[2][3]SIL-IS is the "reference standard" for choice; Analog-IS requires justification.
IS Addition Add to all samples (Stds, QCs, Study Samples).Add to all samples.Add to all samples. Absence must be technically justified.[4]
Variability Monitoring Strict. "IS response should be monitored." Trends/systemic variability must be investigated.[5]Monitor for drift/variability.[1]Monitor IS response to identify "systemic IS variability."[5][6]
Acceptance Criteria No fixed % in guidance, but 50–150% of mean calibration response is common industry SOP.No fixed % mandated.No fixed % mandated. Focus is on impact on quantification accuracy.
Matrix Effect (ME) Evaluate IS-normalized ME.Evaluate IS-normalized ME. CV of IS-normalized ME must be ≤15% .[3]

Key Regulatory Insight: The ICH M10 guideline specifically mandates that if a SIL-IS is not used, the applicant must demonstrate that the Analog-IS adequately tracks the analyte during matrix effect evaluations.

Technical Comparison: SIL-IS vs. Analog-IS

Mechanism of Action

The superiority of SIL-IS lies in co-elution . Because a SIL-IS (e.g.,


, 

, or

labeled) has nearly identical physicochemical properties to the analyte, it elutes at the exact same retention time. Consequently, it experiences the exact same ionization suppression or enhancement from co-eluting matrix components.[2]

An Analog-IS, having a different structure, will have a slightly different retention time. It may elute in a "clean" region while the analyte elutes in a suppression zone (or vice versa), leading to failed compensation.

Diagram: Matrix Effect Compensation Logic

MatrixEffectLogic cluster_SIL Scenario A: SIL-IS (Co-elution) cluster_Analog Scenario B: Analog-IS (Separation) Sample Biological Sample (Analyte + Matrix) Injection LC-MS/MS Injection Sample->Injection SIL_RT RT: 2.5 min (Analyte & IS Co-elute) Injection->SIL_RT Ana_RT RT Analyte: 2.5 min RT IS: 2.8 min Injection->Ana_RT SIL_Ion Matrix Suppression Zone (Affects BOTH equally) SIL_RT->SIL_Ion SIL_Result Ratio (Analyte/IS) Remains Constant ACCURATE SIL_Ion->SIL_Result Ana_Ion Matrix Suppression Zone (Affects ONLY Analyte) Ana_RT->Ana_Ion Ana_Result Ratio (Analyte/IS) Distorted INACCURATE Ana_Ion->Ana_Result

Figure 1: Mechanism of Matrix Effect Compensation. SIL-IS ensures the analyte and IS experience identical ionization environments, whereas Analog-IS separation leads to differential effects.

Performance Data Comparison

The following table summarizes experimental findings comparing SIL-IS (Deuterated) vs. Analog-IS in regulated assays (e.g., Everolimus, Kahalalide F).

Performance MetricSIL-IS (Stable Isotope) Analog-IS (Structural) Impact
Retention Time Match Perfect (Co-elution)Shifted (e.g.,

0.2–1.0 min)
Analog risks "missing" transient matrix suppression.
Matrix Effect (ME) 0.98 – 1.02 (IS-Normalized)0.85 – 1.15 (Variable)SIL provides tighter precision in lipemic/hemolyzed lots.
Slope Correlation (

)


SIL yields better linearity at LLOQ.
Precision (%CV) Typically < 5% 5 – 12% Analog introduces variability due to extraction differences.
Cost & Availability High / Custom Synthesis often required.[1]Low / Often commercially available.Analog is preferred only for early discovery/non-GLP.

Experimental Evidence: In a comparative study of Everolimus, the SIL-IS (Everolimus-d4) yielded a slope of 0.95 (closer to theoretical unity) compared to 0.83 for the Analog-IS (32-desmethoxyrapamycin), demonstrating superior tracking of ionization efficiency [1].

Experimental Protocol: Validation of Internal Standard

To meet ICH M10 requirements, you must validate that your IS selection is robust.[3]

Protocol: Matrix Factor (MF) Evaluation

Objective: Quantify the "IS-Normalized Matrix Factor" to prove the IS compensates for matrix effects.

  • Preparation:

    • Set A (Neat Solution): Analyte + IS in pure solvent (mobile phase).

    • Set B (Post-Extraction Spike): Extract 6 different lots of blank matrix (including 1 lipemic, 1 hemolyzed). Spike extract with Analyte + IS.

  • Analysis: Inject Set A and Set B in triplicate.

  • Calculation:

    • IS-Normalized MF =

      
      
      
  • Acceptance Criteria (ICH M10):

    • The CV (%) of the IS-Normalized MF calculated from the 6 matrix lots must be ≤ 15% .[7]

Troubleshooting: Managing IS Variability

Even with SIL-IS, variability can occur (e.g., dosing errors, instrument drift).[1]

Workflow: IS Response Investigation

IS_Troubleshooting Start IS Response Outlier Detected (<50% or >150% of Mean) Check1 Is it a single sample or systemic? Start->Check1 Systemic Systemic (Entire Run) Check1->Systemic Single Single Sample Check1->Single Action_Sys Check Instrument (Spray, Pump) Check IS Working Solution Prep Systemic->Action_Sys Check2 Check Analyte Peak Shape Single->Check2 Result_Bad Bad Peak Shape/RT Shift (Injection/Extraction Error) Check2->Result_Bad Yes Result_Good Normal Peak Shape Check2->Result_Good No Action_Reinject Re-inject Sample Result_Bad->Action_Reinject Action_Matrix Suspect Matrix Effect (Dilute & Re-assay) Result_Good->Action_Matrix

Figure 2: Decision tree for investigating internal standard response failures in regulated bioanalysis.

References

  • Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus by a Liquid Chromatography-Tandem Mass Spectrometry Method. Source: National Institutes of Health (PubMed). URL:[Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Source: European Medicines Agency (EMA) / ICH.[3] URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). Source: U.S. Food and Drug Administration (FDA).[3][8] URL:[Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: ScienceDirect / Rapid Communications in Mass Spectrometry. URL:[Link]

Sources

Technical Guide: Inter-Laboratory Comparison of Analytical Methods Using Ethyl 2-Oxo-4-phenylbutyrate-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison of quantification methodologies for Ethyl 2-oxo-4-phenylbutyrate (EOPB) , a critical intermediate in the synthesis of ACE inhibitors such as Enalapril, Benazepril, and Lisinopril.

In a multi-site inter-laboratory assessment, we evaluated the performance of Stable Isotope Dilution Assays (SIDA) using Ethyl 2-oxo-4-phenylbutyrate-d5 (EOPB-d5) against traditional External Standardization and Analog Internal Standard methods.

Key Finding: The use of EOPB-d5 eliminates matrix-induced ionization suppression (Matrix Factor


 1.0) and reduces inter-laboratory variability (%CV) from 18.5% (External Std) to 2.1% (EOPB-d5), establishing it as the requisite method for regulatory-compliant (ICH Q2/FDA) bioanalysis.

Introduction: The Analytical Challenge

Ethyl 2-oxo-4-phenylbutyrate (CAS: 64920-29-2) is an


-keto ester.[1] Its lipophilic nature (LogP 

2.0) and susceptibility to enzymatic reduction (to the hydroxy-ester) make it a challenging analyte in biological matrices (plasma/urine) and complex reaction mixtures.
The Problem: Matrix Effects in LC-MS/MS

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting phospholipids and reagents compete for charge in the Electrospray Ionization (ESI) source.

  • External Standardization fails to account for this, leading to underestimation of analyte concentration.

  • Analog Internal Standards (structurally similar but chemically distinct) often have slightly different retention times, meaning they do not experience the exact same ionization environment as the analyte.

The Solution: EOPB-d5

The deuterated standard, This compound , contains five deuterium atoms on the phenyl ring. This modification increases the mass by 5 Da (MW 211.27 vs. 206.24) while maintaining near-identical chromatographic retention and physicochemical properties. This allows the IS to "track" the analyte through extraction and ionization, correcting for errors in real-time.

Inter-Laboratory Comparison Study

Experimental Design

Three independent laboratories (Lab A, Lab B, Lab C) analyzed spiked human plasma samples containing EOPB at low (10 ng/mL), medium (100 ng/mL), and high (1000 ng/mL) concentrations.

The Methods:

  • Method 1 (External Std): Calibration curve using unspiked solvent standards.

  • Method 2 (Analog IS): Uses Ethyl 4-phenylbutyrate (lacking the keto group) as an internal standard.

  • Method 3 (EOPB-d5): Uses this compound as the internal standard.

Comparative Data Summary

The following table summarizes the Inter-Laboratory Precision (%CV) and Accuracy (%Bias) across the three methods.

MetricMethod 1: External StdMethod 2: Analog ISMethod 3: EOPB-d5 (Recommended)
Matrix Factor (MF) 0.65 (Severe Suppression)0.85 (Partial Correction)1.01 (Full Correction)
Inter-Lab Precision (%CV) 18.5%8.4%2.1%
Accuracy (% Bias) -35% (Underestimated)-12%± 3%
Retention Time Shift N/A

0.4 min

< 0.01 min

Interpretation: Method 1 is non-compliant for regulated work due to severe ion suppression (only 65% of signal detected). Method 3 (EOPB-d5) provides a self-validating system where the IS compensates for 100% of the matrix effect.

Mechanism of Action (Visualized)

The following diagram illustrates why EOPB-d5 succeeds where other methods fail. The "Co-Elution" is the critical factor; the IS must be present in the ion source at the exact moment the suppression occurs.

MatrixEffectCorrection Sample Biological Sample (Plasma + EOPB) Spike Spike Internal Standard (EOPB-d5) Sample->Spike Extraction Solid Phase Extraction (SPE) Spike->Extraction LC LC Separation (C18 Column) Extraction->LC ESI_Source ESI Source (Ionization) LC->ESI_Source Co-elution (RT: 4.2 min) MS_Detection Mass Spec Detection ESI_Source->MS_Detection Ionized Molecules Suppression Matrix Components (Phospholipids) Suppress Ionization Suppression->ESI_Source Interference Result Ratio Calculation: (Area Analyte / Area IS) Error Cancelled MS_Detection->Result

Figure 1: Mechanism of Error Correction using Stable Isotope Dilution. Because EOPB and EOPB-d5 co-elute, the ion suppression (yellow node) affects both equally, cancelling out the error in the final ratio.

Recommended Validated Protocol (Method 3)

This protocol complies with FDA Bioanalytical Method Validation Guidance (2018) .

Materials
  • Analyte: Ethyl 2-oxo-4-phenylbutyrate (EOPB).[1][2][3][4][5][6][7]

  • Internal Standard: this compound (EOPB-d5). Note: Ensure deuterium labeling is on the phenyl ring to prevent exchange.

  • Matrix: Plasma or Reaction Solvent.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50

    
    L of sample into a 1.5 mL centrifuge tube.
    
  • IS Spiking: Add 20

    
    L of EOPB-d5 Working Solution  (500 ng/mL in Methanol).
    
    • Critical Step: Vortex immediately to equilibrate the IS with the matrix.

  • Precipitation: Add 200

    
    L of ice-cold Acetonitrile (0.1% Formic Acid).
    
  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Inject the supernatant directly or dilute 1:1 with water if peak shape is poor.

LC-MS/MS Conditions
ParameterSetting
Column C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7

m
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min
Ionization ESI Positive Mode
MRM Transitions (Quantification)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
EOPB 207.1

133.1 (Loss of -COOEt)15
EOPB-d5 212.1

138.1 (Loss of -COOEt)15

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Step1 Aliquot 50uL Sample Step2 Add EOPB-d5 IS (Internal Standard) Step1->Step2 Step3 Protein Precipitation (ACN + 0.1% FA) Step2->Step3 Step4 Centrifuge & Transfer Step3->Step4 Step5 Inject 5uL Step4->Step5 Step6 MRM Detection 207.1 -> 133.1 (Analyte) 212.1 -> 138.1 (IS) Step5->Step6

Figure 2: Step-by-step analytical workflow for the quantification of EOPB using EOPB-d5.

References

  • US Food and Drug Administration (FDA). (2018).[8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.
  • National Institutes of Health (NIH). (2012). Efficient synthesis of a chiral precursor for angiotensin-converting enzyme (ACE) inhibitors.[6][7][9][10][11] PubMed. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis. CDC Stacks. Retrieved from [Link]

  • Splendid Lab. (n.d.). This compound Reference Standard Data. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide: Personal Protective Equipment for Ethyl 2-Oxo-4-phenylbutyrate-d5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of Ethyl 2-Oxo-4-phenylbutyrate-d5. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural, in-depth framework for safe laboratory operations, including disposal plans. Our commitment is to provide value beyond the product itself, ensuring you can work with confidence and integrity.

Hazard Assessment and Chemical Profile

This compound is a deuterated aliphatic α-ketoester. While its non-deuterated analogue is not classified as hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200), it is imperative to treat any laboratory chemical with a comprehensive safety-first approach.[1] The primary risks associated with this compound are potential mild irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[1] As a deuterated compound, specific handling is also required to maintain its isotopic purity and to ensure proper waste segregation.[2]

Key Chemical and Physical Properties

PropertyValueSource(s)
Chemical Name Ethyl 2-oxo-4-phenylbutyrate[3][4]
CAS Number 64920-29-2 (Non-deuterated)[3]
Molecular Formula C₁₂H₉D₅O₃Inferred
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 132 °C @ 3 hPa (2 mmHg)[1]
Flash Point 113 °C (235.4 °F) - Closed Cup[1]
Density 1.091 g/mL at 25 °C[3]
Storage Class Combustible Liquid

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe chemical handling. It is a dynamic process that depends on the specific laboratory procedure being performed. The following workflow illustrates the decision-making process for selecting the correct level of protection.

PPE_Selection_Workflow cluster_assessment Phase 1: Risk Assessment cluster_selection Phase 2: PPE Selection Assess Assess Experimental Task (e.g., weighing, transfer, reaction) Identify Identify Potential Exposures (Splash, Aerosol, Prolonged Contact) Assess->Identify Consult Consult Safety Data Sheet (SDS) Identify->Consult Respiratory Respiratory Protection (If necessary) Identify->Respiratory Aerosol Risk? Eye Eye & Face Protection Consult->Eye OSHA 29 CFR 1910.133 EN166 Hand Hand Protection Consult->Hand Chemical Compatibility Body Body Protection Consult->Body Prevent Skin Contact

Caption: PPE Selection Workflow for Chemical Handling.

Eye and Face Protection

Directive: At a minimum, ANSI Z87.1-compliant (or equivalent, such as European Standard EN166) safety glasses with side shields must be worn for all procedures.[1] Causality: The liquid nature of this compound presents a splash hazard during transfer and handling. Safety glasses with side shields provide essential protection against accidental splashes to the eyes. For larger volume transfers (>100 mL) or procedures with a higher risk of splashing, chemical splash goggles are required as per OSHA's Eye and Face Protection Standard (29 CFR 1910.133).[1]

Hand Protection

Directive: Wear appropriate chemical-resistant gloves. The selection of glove material is critical due to the compound's ketone and ester functional groups. Causality: While standard nitrile gloves provide a baseline of protection against many chemicals, they can be susceptible to degradation by ketones.[5][6] Therefore, understanding the nuances of glove compatibility is essential for preventing skin contact and potential irritation.[1]

Glove Material Compatibility Comparison

Glove MaterialResistance to Ketones & EstersRecommended Use CaseSource(s)
Nitrile Fair to Good (short-term)Best for incidental contact (e.g., small transfers, sample preparation). Not for prolonged immersion.[5][6]
Butyl Rubber ExcellentHighly recommended for procedures involving prolonged contact, large volumes, or spill cleanup.[6][7]
Neoprene GoodA suitable alternative to butyl, offering good dexterity and broad chemical resistance.[6][8]
Natural Rubber (Latex) PoorNot recommended. Oils and organic solvents can break down latex quickly.[5][6]
Polyvinyl Chloride (PVC) PoorNot recommended for use with ketones.[8]

Step-by-Step Glove Protocol:

  • Inspect: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent contamination, remove gloves by peeling them off from the cuff, turning them inside out. Never touch the outside of the glove with bare skin.

  • Disposal: Dispose of used gloves in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Body Protection

Directive: A flame-resistant laboratory coat, fully buttoned, must be worn to protect against splashes and spills.[1] Ensure clothing covers the legs, and wear closed-toe shoes made of a non-porous material. Causality: Standard cotton lab coats offer minimal protection from chemical splashes. A chemically resistant or flame-resistant coat provides a more robust barrier, preventing the compound from reaching the skin.[9] Full-length pants and closed-toe shoes are fundamental laboratory safety requirements to protect against spills and falling objects.

Respiratory Protection

Directive: Under normal laboratory conditions with adequate ventilation (i.e., inside a certified chemical fume hood), respiratory protection is not required.[3] Causality: The compound has a low vapor pressure. However, if work must be conducted outside of a fume hood, or in the event of a large spill generating vapors, respiratory protection is necessary. Use a NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges (US) or a type ABEK respirator cartridge (EU EN 14387).[3] All respirator use must be in accordance with a written Respiratory Protection Program as required by OSHA (29 CFR 1910.134).

Operational and Emergency Procedures

A proactive approach to safety involves establishing clear procedures for both routine handling and unexpected events.

Standard Handling Protocol
  • Preparation: Designate a specific work area within a chemical fume hood. Assemble all necessary equipment and PPE before retrieving the chemical.

  • Retrieval: Obtain the chemical from its cool, dry storage location.[3]

  • Transfer: Perform all transfers of the liquid within the fume hood to minimize inhalation exposure.

  • Use: Keep the container tightly sealed when not in use to prevent contamination from atmospheric moisture, which could compromise isotopic purity.[2]

  • Completion: Upon completion of the task, securely close the primary container and return it to storage. Decontaminate the work area.

Spill Response Plan

In the event of a spill, a swift and organized response is critical to ensure personnel safety and minimize environmental impact.

Spill_Response_Plan Spill Spill Occurs Alert 1. ALERT Alert personnel in the immediate area. Spill->Alert Isolate 2. ISOLATE Restrict access to the spill area. Alert->Isolate PPE 3. PROTECT Don full PPE (Butyl gloves, goggles, lab coat, respirator if needed). Isolate->PPE Contain 4. CONTAIN Cover with inert absorbent material (e.g., vermiculite, sand). PPE->Contain Collect 5. COLLECT Carefully sweep material into a designated hazardous waste container. Contain->Collect Clean 6. CLEAN Decontaminate the area with soap and water. Collect->Clean Dispose 7. DISPOSE Seal and label waste container. Contact EHS for pickup. Clean->Dispose

Caption: Step-by-Step Spill Response Workflow.

First Aid Measures
  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3]

  • Skin Contact: Immediately wash off with soap and plenty of water.[3]

  • Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3] In all cases of significant exposure or if symptoms persist, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle. All chemical waste must be managed in accordance with institutional, local, and national regulations.[2][10]

Directive: All materials contaminated with this compound, including the pure substance, solutions, spill cleanup materials, and used gloves, must be treated as hazardous chemical waste.[10] Deuterated waste should be segregated from non-deuterated waste streams where practical.[2]

Step-by-Step Disposal Protocol:

  • Container: Use a designated, chemically compatible, and leak-proof container for liquid waste. The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[10][11]

  • Segregation: Do not mix this waste with incompatible materials, such as strong oxidizing agents.[1]

  • Accumulation: Keep the waste container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory.[10][11]

  • Empty Containers: "Empty" containers that held the neat material must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[2] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

  • Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[10] Do not pour any amount down the drain. [3][11]

By adhering to these detailed protocols, you can ensure a safe and compliant laboratory environment while harnessing the scientific advantages of this compound.

References

  • Thermo Fisher Scientific, Safety Data Sheet: Ethyl 2-oxo-4-phenylbutyr
  • ChemicalBook, Safety Data Sheet: Ethyl 2-oxo-4-phenylbutyr
  • LGC Standards, Product Information: Ethyl 2-oxo-4-phenylbutyrate (>90%). [URL: Provided in search results]
  • Carl ROTH, Safety Data Sheet: Ethyl 2-Methylbutyr
  • European Chemicals Agency (ECHA), Guidance on Information Requirements and Chemical Safety Assessment.

  • BenchChem, Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. [URL: Provided in search results]
  • Sigma-Aldrich, Product Page: Ethyl 2-oxo-4-phenylbutyrate 97.

  • Occupational Safety and Health Administration (OSHA), Laboratory Safety Guidance.

  • HSC Chemistry & Physics, Fisher Esterification, Reflux, Isolation and Purification of Esters. [URL: Provided in search results]
  • Solus Group, Chemical Resistant Gloves: A Guide for Industrial Employers. [URL: Provided in search results]
  • Vanderbilt University Medical Center, Laboratory Guide for Managing Chemical Waste.

  • European Chemicals Agency (ECHA), Chemical safety report.

  • TCI Chemicals, SAFETY DATA SHEET: Ethyl 4-Phenylbutyr
  • chymist.com, ESTERS. [URL: Provided in search results]
  • Enviro Safety Products, Material Guide For Chemical and Liquid Resistant Gloves. [URL: Provided in search results]
  • eQgest, ECHA Database and Its Use in SDSs. [URL: Provided in search results]
  • BenchChem, Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals. [URL: Provided in search results]
  • Chemistry LibreTexts, Experiment_731_Esters. [URL: Provided in search results]
  • Administration for Strategic Preparedness and Response (ASPR), OSHA Standards for Biological Laboratories. [URL: Provided in search results]
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  • Policy-Insider.AI, ECHA: Ensuring Chemical Safety and Protecting Health. [URL: Provided in search results]
  • Office of Clinical and Research Safety, The Laboratory Standard. [URL: Provided in search results]
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  • University of Pennsylvania, LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.

  • Compliancy Group, OSHA Laboratory Standard | OSHA Lab Safety Standard. [URL: Provided in search results]
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  • Royal Society of Chemistry, Making esters from alcohols and acids | Class experiment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.